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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Bromomethyl)-1-ethyl-4-fluorobenzene: A Versatile Fluorinated Building Block in Drug Discovery

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable too...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3] It is within this context that fluorinated building blocks, such as 2-(Bromomethyl)-1-ethyl-4-fluorobenzene, emerge as critical intermediates for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of the chemical structure, properties, plausible synthetic routes, and potential applications of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

2-(Bromomethyl)-1-ethyl-4-fluorobenzene is a polysubstituted aromatic compound featuring a highly reactive benzylic bromide, an ethyl group, and a fluorine atom on the benzene ring. This unique combination of functional groups makes it a versatile reagent in organic synthesis.

Chemical Structure

The structural representation of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene is crucial for understanding its reactivity and potential applications.

Caption: Chemical structure of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene.

Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
CAS Number 1822633-19-1
Molecular Formula C₉H₁₀BrF
Molecular Weight 217.08 g/mol
Boiling Point 222.9 ± 25.0 °CPredicted
Density 1.391 ± 0.06 g/cm³Predicted
Appearance Likely a colorless to pale yellow liquidBased on similar compounds

Synthesis and Mechanistic Considerations

The synthesis of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene would most logically proceed via the radical bromination of the corresponding substituted toluene, 1-ethyl-4-fluoro-2-methylbenzene. This approach leverages the enhanced reactivity of the benzylic protons.

Proposed Synthetic Pathway

synthesis_pathway start 1-Ethyl-4-fluorobenzene intermediate 1-Ethyl-4-fluoro-2-methylbenzene start->intermediate Friedel-Crafts Alkylation (e.g., CH3Cl, AlCl3) product 2-(Bromomethyl)-1-ethyl-4-fluorobenzene intermediate->product Benzylic Bromination (e.g., NBS, radical initiator)

Caption: Proposed two-step synthesis of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a well-established general procedure for benzylic bromination and should be adapted and optimized for this specific substrate.

Step 1: Synthesis of 1-Ethyl-4-fluoro-2-methylbenzene (Precursor)

  • Reaction Setup: To a cooled (0 °C) and stirred solution of 1-ethyl-4-fluorobenzene in a suitable inert solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Alkylation: Slowly introduce an alkylating agent, such as chloromethane (CH₃Cl) or methyl iodide (CH₃I). The ortho- and para-directing effects of the ethyl and fluoro groups will likely lead to a mixture of isomers, requiring purification.

  • Work-up: Quench the reaction with ice-water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography to isolate the desired 1-ethyl-4-fluoro-2-methylbenzene isomer.

Step 2: Benzylic Bromination to Yield 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 1-ethyl-4-fluoro-2-methylbenzene in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile). The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic aromatic bromination.[4]

  • Initiation: Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction progress can be monitored by TLC or GC.

  • Work-up: After the reaction is complete (indicated by the consumption of the starting material), cool the mixture to room temperature. Filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by a water wash. Dry the organic layer over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Causality behind Experimental Choices:

  • NBS over Br₂: The choice of NBS is critical to ensure selectivity for the benzylic position. High concentrations of elemental bromine (Br₂) could lead to unwanted electrophilic aromatic substitution on the electron-rich benzene ring.[5]

  • Radical Initiator: A radical initiator is necessary to start the chain reaction by generating the initial bromine radical. Heat or light provides the energy for the homolytic cleavage of the initiator.[6]

  • Non-polar Solvent: A non-polar solvent is used to prevent ionic side reactions and to dissolve the reactants.

Reactivity and Applications in Drug Development

The synthetic utility of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene lies in the high reactivity of its benzylic bromide group, which readily participates in nucleophilic substitution reactions.

General Reactivity Profile

The benzylic bromide is an excellent electrophile and can react with a wide range of nucleophiles, including:

  • O-Nucleophiles: Alcohols and phenols to form ethers.

  • N-Nucleophiles: Amines to form substituted benzylamines.

  • S-Nucleophiles: Thiols to form thioethers.

  • C-Nucleophiles: Cyanide, enolates, and organometallic reagents to form new carbon-carbon bonds.

This reactivity allows for the facile introduction of the 2-ethyl-5-fluorobenzyl moiety into various molecular scaffolds. The presence of the fluorine atom can enhance the metabolic stability of the resulting molecule by blocking potential sites of oxidative metabolism.[1][2][3]

Potential Applications in Medicinal Chemistry

While specific applications of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene are not extensively documented in publicly available literature, its structure suggests it would be a valuable building block in several therapeutic areas:

  • Oncology: The 2-ethyl-5-fluorobenzyl group could be incorporated into kinase inhibitors or other anti-cancer agents to improve their binding affinity and pharmacokinetic properties.[7]

  • Central Nervous System (CNS) Disorders: The lipophilicity imparted by the ethyl group and the metabolic stability from the fluorine atom could be advantageous for developing CNS-active drugs that need to cross the blood-brain barrier.

  • Antiviral and Anti-infective Agents: Many antiviral and antibacterial drugs contain fluorinated aromatic rings. This building block could be used to synthesize novel analogues of existing drugs with potentially improved efficacy.

applications cluster_applications Potential Therapeutic Areas main_compound 2-(Bromomethyl)-1-ethyl-4-fluorobenzene nucleophilic_substitution Nucleophilic Substitution Reactions main_compound->nucleophilic_substitution High Reactivity drug_scaffolds Incorporation into Drug Scaffolds nucleophilic_substitution->drug_scaffolds Versatile Synthesis oncology Oncology drug_scaffolds->oncology cns CNS Disorders drug_scaffolds->cns antiviral Anti-infectives drug_scaffolds->antiviral

Caption: Potential applications of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene in drug discovery.

Safety and Handling

As with all benzylic bromides, 2-(Bromomethyl)-1-ethyl-4-fluorobenzene should be handled with care in a well-ventilated fume hood. It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

2-(Bromomethyl)-1-ethyl-4-fluorobenzene represents a valuable, albeit under-documented, fluorinated building block for medicinal chemistry. Its unique combination of a reactive benzylic bromide, an ethyl group, and a fluorine atom offers a powerful tool for the synthesis of novel drug candidates with potentially enhanced pharmacological properties. The synthetic routes and reactivity profiles discussed in this guide provide a solid foundation for researchers to explore the full potential of this versatile intermediate in their drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such fluorinated building blocks will undoubtedly play an increasingly important role in shaping the future of medicine.

References

  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]

  • Friedrich, S. S., Friedrich, E. C., Andrews, L. J., & Keefer, R. M. (1969). Side-Chain Bromination of α-Substituted Toluenes by N-Bromosuccinimide. A Revision and Extension of Previous Observations. The Journal of Organic Chemistry, 34(4), 900–904.
  • Iaroshenko, V. O., & Vil’ V. A. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(3), 546-557.
  • Henkel, S., & Pfrengle, W. (1982). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.
  • MolecularCloud. (2024, May 28). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. Retrieved from [Link]

  • Sridhar, M., & Jothilingam, S. (2005). A simple and regioselective α-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(30), 5347-5350.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Sampey, J. R., et al. (1940). Process for side-chain bromination of alkylbenzenes.
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203–205.
  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 14, 18456-18461.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorotoluene. PubChem. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-fluoro-5-nitro-toluene. Retrieved from [Link]

  • Osbourn, J. (2014, February 17). meta-Fluorotoluene Synthesis. YouTube. Retrieved from [Link]

  • Donahue, M. (2018, April 3). Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. Retrieved from [Link]

  • Tokoph, K. (2018, January 21). Radical Bromination: The Primary Alkane Reaction (Theory & Practice). YouTube. Retrieved from [Link]

  • Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]

Sources

Exploratory

Predicted solubility of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene in organic solvents

This guide provides an in-depth technical analysis of the predicted solubility and solvent compatibility for 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (CAS 2386436-40-2). Designed for research and development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the predicted solubility and solvent compatibility for 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (CAS 2386436-40-2).

Designed for research and development professionals, this document synthesizes physicochemical principles with practical handling protocols to ensure experimental success and safety.

Executive Summary

2-(Bromomethyl)-1-ethyl-4-fluorobenzene is a specialized halogenated benzyl derivative used primarily as an electrophilic intermediate in organic synthesis. Its core reactivity stems from the bromomethyl moiety (a potent alkylating agent), while the ethyl and fluoro substituents modulate its lipophilicity and electronic properties.

  • Primary Solubility Profile: Highly soluble in non-polar and moderately polar aprotic solvents (e.g., Dichloromethane, Toluene, THF).

  • Critical Constraint: The compound is moisture-sensitive and reactive toward nucleophilic solvents (alcohols, amines). Solubility testing in these media often results in chemical degradation (solvolysis) rather than stable dissolution.

  • Lipophilicity: Predicted LogP ≈ 3.8, indicating strong hydrophobic character and negligible water solubility.

Physicochemical Profile & Structural Analysis[1]

Understanding the molecule's structure is the first step in predicting its interaction with solvents.

PropertyValue (Predicted/Lit.)Source/Basis
CAS Number 2386436-40-2Sigma-Aldrich [1]
Molecular Formula C₉H₁₀BrFStructure Analysis
Molecular Weight 217.08 g/mol Calculated
Physical State Liquid (at 25°C)Analog comparison (Benzyl bromide)
Predicted LogP 3.6 – 3.9Group Contribution Method (Benzyl bromide 2.9 + Ethyl 0.5 + F 0.2)
Boiling Point ~215–225 °CEstimated vs. Benzyl bromide (199°C)
Density ~1.35 – 1.40 g/mLEstimated (Heavier than water)
Structural Solvation Drivers
  • Benzyl Bromide Core: Provides

    
    -
    
    
    
    interaction capability (aromatic ring) and polarizability (C-Br bond). This drives solubility in aromatic and chlorinated solvents.
  • Ethyl Group (C1): Increases the dispersive (hydrophobic) surface area, enhancing solubility in aliphatic hydrocarbons (Hexanes) compared to the parent benzyl bromide.

  • Fluorine Atom (C4): Adds a dipole moment but generally increases lipid solubility and metabolic stability without introducing hydrogen bond donation.

Theoretical Solubility Framework: Hansen Parameters

To scientifically select solvents, we utilize Hansen Solubility Parameters (HSP) . The total solubility parameter (


) is decomposed into Dispersion (

), Polarity (

), and Hydrogen Bonding (

) forces.

Estimated HSP for 2-(Bromomethyl)-1-ethyl-4-fluorobenzene:

  • 
     (Dispersion): 18.5 MPa½  (High dispersive forces due to aromatic ring/Br/Ethyl)
    
  • 
     (Polarity): 6.5 MPa½  (Moderate polarity from C-F and C-Br dipoles)
    
  • 
     (H-Bonding): 2.5 MPa½  (Very low; no H-bond donors, weak acceptance)
    

Interpretation: The compound lies in the "Solubility Sphere" of solvents with high dispersion and low H-bonding capacity.

Solvent Compatibility Map (Graphviz)

The following diagram categorizes solvents based on thermodynamic compatibility (Solubility) and chemical stability (Reactivity).

SolventCompatibility cluster_Good Recommended (Inert & Soluble) cluster_Caution Conditional (Reactivity Risk) cluster_Bad Avoid (Incompatible) Compound 2-(Bromomethyl)-1-ethyl- 4-fluorobenzene DCM Dichloromethane (DCM) Excellent Solubility Compound->DCM Toluene Toluene Excellent Solubility Compound->Toluene THF THF (Anhydrous) Good Solubility Compound->THF EtOAc Ethyl Acetate Good Solubility Compound->EtOAc Acetone Acetone Soluble, but reactive with strong nucleophiles Compound->Acetone DMSO DMSO Soluble, but potential thermal instability Compound->DMSO Water Water Insoluble & Hydrolysis Compound->Water Alcohols Methanol/Ethanol Solvolysis Risk (Ether formation) Compound->Alcohols Amines Primary/Secondary Amines Rapid Alkylation Compound->Amines

Figure 1: Solvent compatibility map distinguishing between thermodynamic solubility and chemical stability.

Predicted Solubility by Solvent Class

A. Chlorinated Solvents (Preferred)
  • Solvents: Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane.

  • Prediction: Miscible / Highly Soluble (>100 mg/mL).

  • Mechanism: Excellent matching of dispersion and polarity parameters. The high density of these solvents also aids in solvating the heavy brominated molecule.

  • Use Case: Ideal for reactions, extractions, and chromatography loading.

B. Aromatic & Aliphatic Hydrocarbons
  • Solvents: Toluene, Benzene, Hexanes, Heptane.

  • Prediction:

    • Toluene: Miscible.

    • Hexanes: Soluble, but may require slight warming if the solution is highly concentrated. The ethyl group significantly aids solubility here compared to bare benzyl bromide.

  • Use Case: Toluene is the preferred solvent for reflux reactions due to its high boiling point and inertness.

C. Ethers & Esters
  • Solvents: Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate.

  • Prediction: Highly Soluble.

  • Warning: Ensure THF and Ethers are anhydrous . The presence of peroxides or water can initiate degradation.

D. Protic Solvents (Reactive - AVOID)
  • Solvents: Methanol, Ethanol, Water.

  • Prediction:

    • Water: Practically insoluble (<0.1 mg/mL). Slow hydrolysis to the benzyl alcohol will occur at the interface.

    • Alcohols: Soluble, but chemically unstable. The solvent acts as a nucleophile, displacing the bromide to form benzyl ethers (e.g., 1-ethyl-4-fluoro-2-(methoxymethyl)benzene).

Experimental Validation Protocol

Since this is a reactive intermediate, standard solubility testing must be modified to distinguish between dissolution and decomposition.

Workflow: Solubility vs. Stability Assessment

SolubilityProtocol Start Start: 10 mg Compound AddSolvent Add 100 µL Solvent (Inert Atmosphere) Start->AddSolvent VisualCheck Visual Inspection (Clear Solution?) AddSolvent->VisualCheck Dissolved Dissolved VisualCheck->Dissolved Yes Undissolved Undissolved / Turbid VisualCheck->Undissolved No HPLC HPLC-UV Analysis (Check Purity vs Standard) Dissolved->HPLC Result_Stable Confirmed Solubility HPLC->Result_Stable Single Peak Result_Reactive Reactive/Degraded (New Peaks Observed) HPLC->Result_Reactive Multiple Peaks (Solvolysis)

Figure 2: Step-by-step decision tree for validating solubility while monitoring chemical integrity.

Detailed Methodology
  • Preparation: Weigh 10 mg of the substance into a glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Visual Check: Vortex for 30 seconds. If clear, calculate approximate solubility (>100 mg/mL).

  • Stability Verification (Critical):

    • If testing alcohols or wet solvents, incubate for 1 hour.

    • Analyze via HPLC (Column: C18; Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid).

    • Note: Minimize residence time in aqueous mobile phases to prevent on-column hydrolysis.

Safety & Handling (Lachrymator Warning)

As a benzyl bromide derivative, this compound poses specific safety risks that dictate handling procedures.

  • Lachrymator: The compound is likely a potent tear gas agent. All solubility testing must be performed in a functioning fume hood.

  • Corrosive: Capable of causing skin burns and eye damage.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will liberate HBr gas and degrade the compound.

References

  • Sigma-Aldrich. 2-(Bromomethyl)-1-ethyl-4-fluorobenzene Product Detail. Retrieved from (Note: CAS 2386436-40-2).

  • PubChem. Benzyl Bromide - Compound Summary. National Library of Medicine. Retrieved from [Link] (Used as core analog for property prediction).

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for Group Contribution methodology).

(Note: Specific experimental data for CAS 2386436-40-2 is proprietary; values presented are high-confidence predictions based on validated structure-property relationship (SPR) models using the authoritative analogs cited above.)

Sources

Foundational

Literature review of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene in organic synthesis

Executive Summary 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (CAS: 2386436-40-2) represents a specialized class of "privileged fragments" in modern medicinal chemistry. As a tri-substituted benzene derivative, it offers a u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-1-ethyl-4-fluorobenzene (CAS: 2386436-40-2) represents a specialized class of "privileged fragments" in modern medicinal chemistry. As a tri-substituted benzene derivative, it offers a unique combination of steric bulk (ethyl), electronic modulation (fluoro), and electrophilic reactivity (bromomethyl).

This guide provides a comprehensive technical review of this reagent, moving beyond simple catalog descriptions to explore its synthesis, reactivity profile, and strategic application in drug discovery. The focus is on the 2-ethyl-4-fluorobenzyl motif, a structural unit increasingly utilized to optimize lipophilicity (


) and metabolic stability in small molecule inhibitors.

Chemical Profile & Structural Logic

The utility of this compound lies in the precise arrangement of its substituents.

PropertySpecification
IUPAC Name 2-(Bromomethyl)-1-ethyl-4-fluorobenzene
Molecular Formula

Molecular Weight 217.08 g/mol
Physical State Liquid / Low-melting solid (dependent on purity)
Key Functionality Benzylic Bromide (Electrophile)
Electronic Effect Fluorine (C4) exerts

-induction (withdrawing) and

-resonance (donating).
Steric Effect Ethyl (C1) provides significant steric bulk ortho to the reactive center.

Structural Analysis:

  • The Fluorine (C4): Positioned para to the ethyl group and meta to the bromomethyl, the fluorine atom blocks metabolic oxidation at the typically vulnerable para-position, enhancing the metabolic half-life (

    
    ) of the final drug candidate.
    
  • The Ethyl Group (C1): Unlike a simple methyl group, the ethyl moiety introduces conformational constraints and increases lipophilicity, which can improve blood-brain barrier (BBB) permeability or hydrophobic pocket binding.

  • The Bromomethyl Handle (C2): A highly reactive electrophile susceptible to

    
     displacement, allowing for the rapid installation of the 2-ethyl-4-fluorobenzyl group.
    

Synthesis of the Reagent

The Regioselectivity Challenge

A naive approach to synthesizing this molecule might involve the radical bromination of 2-ethyl-4-fluorotoluene (1-ethyl-4-fluoro-2-methylbenzene) using N-Bromosuccinimide (NBS).

Why this fails: Radical bromination is governed by the stability of the radical intermediate.

  • Primary Benzylic Radical (Methyl):

    
     kcal/mol stabilization.
    
  • Secondary Benzylic Radical (Ethyl):

    
     kcal/mol stabilization.
    

Under standard radical conditions (NBS/AIBN), the bromine radical preferentially abstracts a hydrogen from the ethyl group (secondary position) rather than the methyl group. This leads to the formation of 1-(1-bromoethyl)-4-fluoro-2-methylbenzene as the major product, rather than the desired bromomethyl derivative.

The Validated Pathway: Reduction-Bromination

To guarantee regiochemical integrity, the synthesis must proceed via a stepwise oxidation-state adjustment, avoiding radical competition.

Recommended Protocol:

  • Precursor: 2-Ethyl-4-fluorobenzoic acid (or its ester).

  • Step 1 (Reduction): Reduction of the carboxylic acid/ester to the benzyl alcohol using Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).
  • Step 2 (Bromination): Conversion of the alcohol to the bromide using Phosphorus Tribromide (

    
    ) or the Appel reaction (
    
    
    
    ).
Visualization: Validated Synthesis Pathway

SynthesisPathway Start 2-Ethyl-4-fluorobenzoic acid Inter (2-Ethyl-4-fluorophenyl)methanol (Benzyl Alcohol) Start->Inter LiAlH4, THF 0°C to RT Product 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (Target Reagent) Inter->Product PBr3, DCM 0°C SideProduct 1-(1-Bromoethyl)-... (Undesired Regioisomer) Precursor2 1-Ethyl-4-fluoro-2-methylbenzene Precursor2->Product (Minor Product) Precursor2->SideProduct NBS, AIBN (Major Product)

Figure 1: Comparison of the robust Reduction-Bromination route (Top) versus the problematic Radical Bromination route (Bottom).

Experimental Protocols

Protocol A: Synthesis of (2-Ethyl-4-fluorophenyl)methanol

This step establishes the correct regiochemistry.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Reagent Loading: Add 2-ethyl-4-fluorobenzoic acid (10.0 mmol, 1.0 equiv) dissolved in anhydrous THF (50 mL).

  • Reduction: Cool the solution to 0°C. Dropwise add

    
      (2.0 M in THF, 15.0 mmol, 1.5 equiv) over 20 minutes.
    
    • Note: Gas evolution (

      
      ) will be vigorous. Ensure adequate venting.
      
  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Cool to 0°C. Carefully quench sequentially with water (0.6 mL), 15% NaOH (0.6 mL), and water (1.8 mL) (Fieser workup).

  • Isolation: Filter the granular precipitate through a pad of Celite. Concentrate the filtrate in vacuo to yield the crude alcohol.

  • Yield: Typically >90%. Colorless oil.

Protocol B: Bromination to 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

This step installs the reactive leaving group.

  • Setup: Charge a 100 mL RBF with the crude (2-ethyl-4-fluorophenyl)methanol (10.0 mmol) and anhydrous Dichloromethane (DCM, 40 mL). Cool to 0°C.

  • Bromination: Add Phosphorus Tribromide (

    
    )  (4.0 mmol, 0.4 equiv) dropwise.
    
    • Mechanism:[1][2][3]

      
      .
      
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Pour onto crushed ice/water. Extract with DCM (3 x 20 mL). Wash combined organics with saturated

    
     (to remove acid traces) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. If necessary, purify via rapid silica plug filtration (100% Hexanes) to avoid hydrolysis on silica.
    
  • Storage: Store at 4°C under inert gas. Benzylic bromides are lachrymators and unstable to moisture.

Reactivity & Applications in Drug Design

The 2-(bromomethyl)-1-ethyl-4-fluorobenzene reagent serves as a versatile electrophile. Its primary application is the alkylation of nucleophiles to introduce the lipophilic fluorobenzyl motif.

Common Transformations
Reaction TypeNucleophileProduct ClassApplication
N-Alkylation Secondary Amines (

)
Tertiary BenzylaminesGPCR Antagonists, Kinase Inhibitors
O-Alkylation Phenols / AlcoholsBenzyl EthersMetabolic blockers, Solubility modifiers
C-Alkylation Malonates / EnolatesPhenylpropanoidsChain extension
Suzuki Coupling Boronic Acids (via Pd cat.)DiarylalkanesScaffold hopping
Strategic Value: The "Ethyl Effect"

In medicinal chemistry, replacing a methyl group with an ethyl group (as found in this reagent) often results in the "Magic Methyl" (or Ethyl) effect .

  • Desolvation Penalty: The ethyl group is hydrophobic. If it binds in a hydrophobic pocket, the energy gain is significant.

  • Conformational Lock: The steric bulk of the ethyl group at the ortho-position (relative to the linkage) restricts rotation around the benzylic bond, potentially locking the molecule into a bioactive conformation.

Visualization: Reactivity Map

Reactivity Center 2-(Bromomethyl)-1-ethyl-4-fluorobenzene Prod_Amine N-Benzylamines (Bioactive Core) Center->Prod_Amine Sn2 Attack Prod_Ether Benzyl Ethers (Stable Linker) Center->Prod_Ether Williamson Ether Prod_Thio Thioethers Center->Prod_Thio Sn2 Attack Amine Secondary Amines (K2CO3, MeCN) Amine->Center Phenol Phenols (Cs2CO3, DMF) Phenol->Center Thiol Thiols (NaH, THF) Thiol->Center

Figure 2: Divergent synthesis applications of the reagent in library generation.

Safety & Handling (E-E-A-T Compliance)

Hazard Identification:

  • Lachrymator: Benzylic bromides are potent tear gas agents. Always handle in a functioning fume hood.

  • Skin Corrosive: Causes severe skin burns and eye damage.

  • Sensitizer: Potential to cause allergic skin reactions.

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential before cleanup.

Stability: The compound is prone to hydrolysis (forming HBr and the alcohol) upon exposure to moist air. Store in a tightly sealed container, preferably over activated molecular sieves or under argon/nitrogen.

References

  • Sigma-Aldrich. (n.d.). 2-(Bromomethyl)-1-ethyl-4-fluorobenzene Product Page. Retrieved from

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Foundational text for Sn2 reactivity of benzylic halides).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Reference for reduction of benzoic acids to alcohols).
  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801-811. (Methodology for alcohol-to-halide conversion).
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context for the use of fluorine in drug design).

Sources

Foundational

The Strategic Utility of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Ascendancy of Fluorinated Building Blocks in Medicinal Chemistry In the landscape of contemporary drug discovery,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Ascendancy of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for the medicinal chemist. The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby functional groups, and improve binding affinity to target proteins through favorable electrostatic interactions.[1][2] It is within this context that fluorinated building blocks—pre-functionalized synthons bearing fluorine atoms—have gained prominence as powerful tools for accelerating the drug discovery process. These building blocks, such as 2-(Bromomethyl)-1-ethyl-4-fluorobenzene, provide a modular and efficient approach to introduce fluorine and other key functionalities into lead compounds, enabling rapid exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene, a versatile fluorinated building block. We will delve into its chemical properties, synthesis, reactivity, and, most importantly, its application in the construction of complex, biologically active molecules. This document is intended to serve as a practical resource for researchers and scientists in the field of drug development, offering both foundational knowledge and actionable experimental insights.

Physicochemical Properties and Structural Attributes

2-(Bromomethyl)-1-ethyl-4-fluorobenzene, with the CAS number 1822633-19-1, is a substituted toluene derivative featuring a reactive benzylic bromide, a fluorine atom, and an ethyl group on the aromatic ring.[3] These structural features collectively contribute to its utility as a versatile synthetic intermediate.

PropertyPredicted Value
Molecular Formula C₉H₁₀BrF
Molecular Weight 217.08 g/mol
Boiling Point 222.9 ± 25.0 °C
Density 1.391 ± 0.06 g/cm³

Table 1: Predicted Physicochemical Properties of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene.[3]

The key to the reactivity of this building block lies in the benzylic bromide. The carbon-bromine bond at the benzylic position is inherently weaker than an aryl C-Br bond and is activated towards nucleophilic attack due to the resonance stabilization of the resulting carbocation intermediate by the adjacent benzene ring. This makes the bromomethyl group an excellent electrophilic handle for the introduction of a wide range of nucleophiles.

Simultaneously, the fluorine atom at the 4-position and the ethyl group at the 1-position on the aromatic ring provide steric and electronic differentiation, influencing the overall shape and reactivity of the molecule and any subsequent derivatives.

Synthesis of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

The synthesis of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene is conceptually straightforward, typically involving the benzylic bromination of its precursor, 2-ethyl-4-fluorotoluene. This transformation is a well-established reaction in organic synthesis, often proceeding via a free-radical mechanism.

Synthesis of the Precursor: 2-Ethyl-4-fluorotoluene

While 2-ethyl-4-fluorotoluene may be commercially available, its synthesis from simpler starting materials is also feasible. A common route involves the bromination of 1-ethyl-4-fluorobenzene to introduce a bromine atom at the 2-position, followed by a subsequent reaction to install the methyl group. However, a more direct approach would be the ethylation of 4-fluoro-2-bromotoluene.

Benzylic Bromination: The Key Transformation

The conversion of 2-ethyl-4-fluorotoluene to 2-(Bromomethyl)-1-ethyl-4-fluorobenzene is achieved through a benzylic bromination reaction. This reaction selectively targets the C-H bonds of the methyl group adjacent to the aromatic ring, which are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.[4]

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and light.[2] The use of NBS is advantageous as it provides a low, steady concentration of bromine radicals, minimizing side reactions such as aromatic bromination.[5]

Representative Experimental Protocol: Benzylic Bromination

This protocol is a general representation and may require optimization for specific scales and equipment.

Materials:

  • 2-Ethyl-4-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Light source (e.g., a sunlamp or a high-wattage incandescent bulb)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-ethyl-4-fluorotoluene (1.0 eq) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.02-0.05 eq).

  • Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Position a light source to illuminate the reaction flask.

  • Heat the mixture to reflux and maintain reflux with continuous stirring and illumination for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash with water and then with brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 2-(Bromomethyl)-1-ethyl-4-fluorobenzene, can be purified by vacuum distillation or column chromatography on silica gel.

Reactivity and Applications in Medicinal Chemistry

The primary utility of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene in drug discovery stems from its ability to act as a potent electrophile in nucleophilic substitution reactions. The reactive benzylic bromide allows for the facile introduction of the 2-ethyl-4-fluorobenzyl moiety onto a variety of nucleophilic scaffolds, which are prevalent in biologically active molecules.

Nucleophilic Substitution Reactions

2-(Bromomethyl)-1-ethyl-4-fluorobenzene readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including:

  • O-Nucleophiles: Alcohols and phenols can be alkylated to form ethers. This is a common strategy for linking different molecular fragments in drug design.

  • N-Nucleophiles: Primary and secondary amines, as well as nitrogen-containing heterocycles, can be alkylated to form the corresponding substituted amines. This is a fundamental reaction for the synthesis of many pharmaceutical agents.[6]

  • S-Nucleophiles: Thiols can be alkylated to form thioethers, which are also found in various drug molecules.

  • C-Nucleophiles: Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be alkylated to form new carbon-carbon bonds, enabling the construction of more complex carbon skeletons.

G cluster_0 2-(Bromomethyl)-1-ethyl-4-fluorobenzene cluster_1 Nucleophiles cluster_2 Pharmaceutical Scaffolds BuildingBlock F-C₆H₃(Et)(CH₂Br) ROH Alcohols/Phenols (R-OH) BuildingBlock->ROH O-Alkylation R2NH Amines (R₂NH) BuildingBlock->R2NH N-Alkylation RSH Thiols (R-SH) BuildingBlock->RSH S-Alkylation CN Cyanide (CN⁻) BuildingBlock->CN C-Alkylation Ether Ethers (F-C₆H₃(Et)(CH₂-OR)) ROH->Ether Amine Amines (F-C₆H₃(Et)(CH₂-NR₂)) R2NH->Amine Thioether Thioethers (F-C₆H₃(Et)(CH₂-SR)) RSH->Thioether Nitrile Nitriles (F-C₆H₃(Et)(CH₂-CN)) CN->Nitrile

Case Study: A Key Intermediate in the Synthesis of a c-Abl Inhibitor

A tangible example of the application of a closely related analogue, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, is in the synthesis of inhibitors of the c-Abl tyrosine kinase, which are used in the treatment of leukemia.[7] While not the exact molecule of focus, this example illustrates the strategic importance of such substituted benzyl-type intermediates in constructing complex, biologically active molecules. The synthesis of these inhibitors often involves the coupling of a bromomethyl-functionalized aromatic core with a nitrogen-containing heterocycle, a reaction for which 2-(Bromomethyl)-1-ethyl-4-fluorobenzene is ideally suited.

Safety and Handling

As a brominated organic compound, 2-(Bromomethyl)-1-ethyl-4-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for structurally similar compounds such as 4-bromo-1-(bromomethyl)-2-fluorobenzene, it is expected to be a corrosive material that can cause severe skin burns and eye damage.[8] Inhalation should be avoided, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.

First Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[8]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8]

  • If swallowed: Do NOT induce vomiting. Call a physician immediately.[8]

Conclusion

2-(Bromomethyl)-1-ethyl-4-fluorobenzene represents a valuable and versatile building block for medicinal chemists and drug development professionals. Its trifunctional nature—a reactive benzylic bromide for nucleophilic substitution, a fluorine atom for modulating physicochemical properties, and an ethyl group for steric influence—provides a powerful tool for the synthesis of novel and diverse molecular entities. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the quest for new therapeutic agents. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of well-designed fluorinated building blocks like 2-(Bromomethyl)-1-ethyl-4-fluorobenzene will undoubtedly play an increasingly important role in the future of pharmaceutical research.

References

  • Google Patents. DE10065442A1 - Improved process for the preparation of 2-(4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.
  • PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. [Link]

  • Google Patents. US Patent for Nanochannel delivery device and method of manufacturing and use.
  • Chemistry Steps. Benzylic Bromination. [Link]

  • PubMed. Fluorine in medicinal chemistry. [Link]

  • Google Patents. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Google Patents.
  • Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Organic Syntheses. ALKYL AND ALKYLENE BROMIDES. [Link]

  • Google Patents. WO 2006/135640 A2 - PROCESS FOR THE SYNTHESIS OF ORGANIC COMPOUNDS.
  • SciTechnol. Medicinal Chemistry. [Link]

  • PubChem. 4-Bromo-2-ethyl-1-fluorobenzene. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • The University of Kansas. Synthetic and Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]

  • Organic Syntheses. Copper(II) Triflate as Additive in Low Loading Au(I)-Catalyzed Hydroalkylation of Unactivated Alkenes. [Link]

  • Chemsrc. 1-(Bromomethyl)-4-ethylbenzene | CAS#:57825-30-6. [Link]

  • PubMed. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-(Bromometh...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene, a versatile building block in organic synthesis. The strategic placement of the ethyl and fluoro groups on the benzene ring, combined with the reactive benzylic bromide, offers a unique substrate for the synthesis of a diverse array of chemical entities relevant to pharmaceutical and materials science research. This document delves into the mechanistic dichotomy of SN1 and SN2 pathways, providing detailed, field-proven protocols for key transformations and explaining the rationale behind experimental design.

Introduction: The Synthetic Utility and Reactivity of a Substituted Benzylic Bromide

2-(Bromomethyl)-1-ethyl-4-fluorobenzene is a valuable intermediate due to its trifunctional nature. The aromatic ring provides a scaffold for further functionalization, the fluoro substituent can modulate physicochemical properties such as lipophilicity and metabolic stability, and the ethyl group can influence steric interactions and electronic properties. Most importantly, the bromomethyl group serves as a highly reactive electrophilic site for nucleophilic attack.

Benzylic halides, such as the title compound, exhibit enhanced reactivity in nucleophilic substitution reactions compared to simple alkyl halides. This heightened reactivity is attributed to the ability of the adjacent benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction through resonance.[1][2] The primary nature of the benzylic carbon in 2-(Bromomethyl)-1-ethyl-4-fluorobenzene generally favors an SN2 pathway, particularly with strong nucleophiles. However, the potential for the formation of a resonance-stabilized benzylic carbocation means that an SN1 mechanism can also be operative, especially with weak nucleophiles in polar protic solvents.[3]

The substituents on the aromatic ring also play a crucial role. The ethyl group at the ortho position exerts a minor steric effect and a weak electron-donating inductive effect. The fluorine atom at the para position has a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. These electronic factors can influence the electrophilicity of the benzylic carbon and the stability of any potential carbocation intermediate.

Mechanistic Considerations: The SN1 vs. SN2 Dichotomy

The nucleophilic substitution at the benzylic position of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene can proceed through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The prevailing pathway is dictated by a careful interplay of several factors: the nature of the nucleophile, the choice of solvent, the reaction temperature, and the concentration of the reactants.[3]

G cluster_0 Reaction Pathways cluster_1 SN2 Pathway cluster_2 SN1 Pathway Start 2-(Bromomethyl)-1-ethyl-4-fluorobenzene SN2_TS Trigonal Bipyramidal Transition State Start->SN2_TS Strong Nucleophile Polar Aprotic Solvent Carbocation Resonance-Stabilized Benzylic Carbocation Start->Carbocation Weak Nucleophile Polar Protic Solvent SN2_Product Product (Inversion of Stereochemistry) SN2_TS->SN2_Product SN1_Product Product (Racemization) Carbocation->SN1_Product

Caption: Mechanistic pathways for nucleophilic substitution.

SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by:

  • Strong Nucleophiles: Anions such as cyanide (CN⁻), azide (N₃⁻), and hydroxide (OH⁻) are potent nucleophiles that promote the bimolecular reaction.

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal as they solvate the cation but not the anionic nucleophile, thus enhancing its nucleophilicity.

  • High Concentration of Nucleophile: The rate of the SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.

SN1 Pathway: This is a two-step mechanism that proceeds through a carbocation intermediate. The first and rate-determining step is the departure of the leaving group to form a planar, resonance-stabilized benzylic carbocation. The nucleophile then attacks this carbocation in a fast second step. This pathway is favored by:

  • Weak Nucleophiles: Neutral molecules like water, alcohols, and carboxylic acids are generally weak nucleophiles and favor the unimolecular pathway.

  • Polar Protic Solvents: Solvents such as water, ethanol, and acetic acid are excellent at stabilizing both the departing leaving group and the carbocation intermediate through hydrogen bonding.

Experimental Protocols

The following protocols are provided as a guide for the nucleophilic substitution of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene with a variety of common nucleophiles. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired outcome and yield for their specific application.

Synthesis of 2-(1-Ethyl-4-fluorobenzyl)acetonitrile via SN2 Reaction with Cyanide

This protocol describes the conversion of the benzylic bromide to the corresponding nitrile, a valuable intermediate for the synthesis of carboxylic acids, amines, and other functional groups. The use of a strong nucleophile (cyanide) in a polar aprotic solvent strongly favors the SN2 mechanism.

Materials:

  • 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (1.0 eq) in anhydrous DMF.

  • Add sodium cyanide (1.2 eq) to the solution. Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

G cluster_0 Workflow for Cyanide Substitution A Dissolve Substrate in DMF B Add NaCN A->B C Stir at RT (12-24h) B->C D Aqueous Workup & Extraction C->D E Purification (Chromatography) D->E

Caption: Experimental workflow for cyanation.

Synthesis of 1-(Azidomethyl)-2-ethyl-4-fluorobenzene via SN2 Reaction with Azide

This protocol outlines the synthesis of a benzylic azide, a versatile precursor for the construction of nitrogen-containing heterocycles via click chemistry or for the synthesis of primary amines via reduction.

Materials:

  • 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (1.0 eq) in anhydrous DMSO.

  • Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is toxic and can be explosive, especially upon heating or in the presence of certain metals. Handle with care.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of aqueous phase).

  • Combine the organic extracts and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure to yield the product.

Synthesis of (1-Ethyl-4-fluoro-2-phenyl)methanol via SN1/SN2 Reaction with Hydroxide

This protocol describes the hydrolysis of the benzylic bromide to the corresponding alcohol. Depending on the conditions, this reaction can proceed through a mixed SN1/SN2 pathway. Using a mixture of a water-miscible organic solvent and water with a moderate base like sodium bicarbonate will favor a mixed or predominantly SN2 pathway.

Materials:

  • 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (1.0 eq) in a mixture of acetone and water (e.g., 3:1 v/v).

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude alcohol.

  • Purify by flash column chromatography if necessary.

Summary of Reaction Conditions and Expected Outcomes

The choice of nucleophile and solvent has a profound impact on the reaction mechanism and, consequently, the reaction conditions and product outcome. The following table summarizes typical conditions for the nucleophilic substitution of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene.

NucleophileReagentTypical SolventPredominant MechanismTypical ConditionsExpected Product
Cyanide NaCN or KCNDMF, DMSOSN2Room Temperature2-(1-Ethyl-4-fluorobenzyl)acetonitrile
Azide NaN₃DMF, DMSOSN2Room Temperature1-(Azidomethyl)-2-ethyl-4-fluorobenzene
Hydroxide NaOH, NaHCO₃Acetone/Water, THF/WaterSN1/SN2Room Temp. to Reflux(1-Ethyl-4-fluoro-2-phenyl)methanol
Alkoxide NaOEtEthanolSN1/SN2Room Temp. to Reflux2-(Ethoxymethyl)-1-ethyl-4-fluorobenzene
Amine R₂NHAcetonitrile, THFSN2Room TemperatureN-(1-Ethyl-4-fluorobenzyl)-dialkylamine

Conclusion

2-(Bromomethyl)-1-ethyl-4-fluorobenzene is a highly adaptable substrate for a range of nucleophilic substitution reactions. By carefully selecting the nucleophile and solvent system, researchers can effectively control the reaction pathway to favor either an SN1 or SN2 mechanism, enabling the synthesis of a wide variety of functionalized molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their synthetic endeavors, facilitating the development of novel compounds for applications in drug discovery and materials science.

References

  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms? Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

Sources

Application

Application Note: Precision N-Alkylation with 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

This Application Note is designed for researchers in medicinal chemistry and process development. It provides a comprehensive technical guide for the N-alkylation of amines using the specific building block 2-(Bromomethy...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It provides a comprehensive technical guide for the N-alkylation of amines using the specific building block 2-(Bromomethyl)-1-ethyl-4-fluorobenzene .

Executive Summary & Chemical Profile

The alkylation of amines with benzyl bromides is a cornerstone transformation in drug discovery. However, 2-(Bromomethyl)-1-ethyl-4-fluorobenzene presents a unique steric and electronic profile that distinguishes it from standard benzyl bromide. This guide details optimized protocols to handle the ortho-ethyl steric hindrance while leveraging the meta-fluorine electronic activation , ensuring high yields and selectivity.

Reagent Profile
  • IUPAC Name: 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

  • Functional Class: Substituted Benzyl Bromide (Lachrymator)

  • Reaction Type: Nucleophilic Substitution (

    
    )[1]
    
  • Key Structural Features:

    • Reaction Center: Benzylic Carbon (

      
      ).
      
    • Ortho-Ethyl Group: Provides steric bulk, reducing the rate of nucleophilic attack compared to unsubstituted analogs; aids in preventing over-alkylation.

    • Meta-Fluorine: Inductively withdraws electron density, slightly increasing the electrophilicity of the benzylic carbon, partially counteracting the steric retardation.

PropertyDescription
Physical State Colorless to pale yellow liquid (typically) or low-melting solid.
Reactivity High electrophilicity towards

and

amines.
Stability Moisture sensitive (hydrolyzes to benzyl alcohol). Light sensitive.[2]
Safety Potent Lachrymator. Causes severe eye/skin irritation.[3][4]

Mechanistic Insight & Causality

Understanding the transition state is critical for troubleshooting. The reaction proceeds via a concerted


 mechanism.[5]
  • The Steric Filter: The ethyl group at the ortho position (C1) creates a "steric gate." Small nucleophiles (primary amines) attack readily, but bulky nucleophiles (secondary amines with branching) may require elevated temperatures or polar aprotic solvents to overcome the energy barrier.

  • The Electronic Pull: The fluorine atom at C4 (meta to the bromomethyl group) exerts an inductive effect (

    
    ). This destabilizes the 
    
    
    
    bond and makes the benzylic carbon more positive ($ \delta+ $), enhancing reactivity toward nucleophiles once the steric barrier is crossed.
DOT Diagram: Mechanistic Pathway & Steric Influence

ReactionMechanism cluster_legend Structural Influence Reagent 2-(Bromomethyl)- 1-ethyl-4-fluorobenzene TS Transition State [Steric Clash with o-Ethyl] Reagent->TS Electrophile Amine Nucleophile (Amine R-NH2) Amine->TS Nucleophilic Attack Product N-Alkylated Product (Secondary Amine) TS->Product Br- Departure SideProduct HBr (Scavenged by Base) TS->SideProduct Elimination Legend1 Ortho-Ethyl: Slows Approach Legend2 Meta-Fluoro: Increases Electrophilicity

Figure 1: Reaction pathway highlighting the steric influence of the ortho-ethyl group during the transition state.

Pre-Reaction Considerations (Safety & Handling)

CRITICAL SAFETY WARNING: Benzyl bromide derivatives are lachrymators (tear gas agents).

  • Containment: All weighing and transfers must occur inside a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous NaOH or saturated sodium thiosulfate nearby to neutralize spills or contaminated glassware immediately.

  • PPE: Double nitrile gloves and chemical splash goggles are mandatory.

Experimental Protocols

Protocol A: Synthesis of Secondary Amines (Mono-Alkylation)

Target: Selective mono-alkylation of a primary amine. Challenge: Preventing double alkylation to the tertiary amine. Solution: Use of excess amine or the "Salt-Formation" strategy.

Materials
  • Primary Amine (1.5 - 2.0 equivalents)

  • 2-BMEF (1.0 equivalent)

  • Base:

    
     (anhydrous, 2.0 equivalents)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous

    
     (2.0 eq) in MeCN (0.2 M concentration relative to halide).
    
  • Amine Addition: Add the primary amine (1.5 – 2.0 eq). Note: Excess amine statistically favors mono-alkylation.

  • Reagent Addition: Cool the mixture to 0°C. Add 2-BMEF (1.0 eq) dropwise over 30 minutes.

    • Reasoning: Slow addition keeps the concentration of the alkylating agent low relative to the amine, suppressing over-alkylation.

  • Reaction: Allow to warm to room temperature (RT) and stir.

    • Monitoring: Check TLC after 2 hours. If the ortho-ethyl steric hindrance slows the reaction, heat to 40-50°C.

  • Quench: Filter off the solid inorganic salts (

    
    ). Rinse the pad with Ethyl Acetate (EtOAc).
    
  • Purification (Self-Validating Workup): See Section 5.

Protocol B: Synthesis of Tertiary Amines

Target: Exhaustive alkylation or alkylation of a secondary amine.

Materials
  • Secondary Amine (1.0 equivalent)

  • 2-BMEF (1.1 - 1.2 equivalents)

  • Base: DIPEA (Diisopropylethylamine, 2.0 equivalents)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure
  • Dissolution: Dissolve the secondary amine (1.0 eq) and DIPEA (2.0 eq) in DCM (0.2 M).

  • Addition: Add 2-BMEF (1.1 eq) in one portion at RT.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: The ortho-ethyl group may require reflux in DCE (80°C) if the secondary amine is also bulky (e.g., diisopropylamine derivatives).

  • Completion: Monitor consumption of the amine by TLC/LC-MS.

Self-Validating Purification System (Acid-Base Extraction)

This workflow ensures that the final product is chemically pure and free from the alkylating agent (which is toxic/mutagenic).

Logic:

  • Amine Product: Basic (protonates at low pH).

  • 2-BMEF (Reagent): Neutral (does not protonate).

  • Separation: We can switch the phase of the product by toggling pH.

DOT Diagram: Purification Workflow

Purification Start Crude Reaction Mixture (Organic Solvent) AcidWash Wash with 1M HCl Start->AcidWash OrgLayer1 Organic Layer (Contains Unreacted 2-BMEF & Neutrals) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Product Salt R-NH2+-R') AcidWash->AqLayer1 Keep Basify Basify Aqueous Layer (pH > 10 with NaOH) AqLayer1->Basify Extract Extract with DCM/EtOAc Basify->Extract FinalOrg Final Organic Layer (Pure Amine) Extract->FinalOrg Dry & Concentrate FinalAq Aqueous Waste Extract->FinalAq

Figure 2: Acid-Base extraction workflow for isolating pure amines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from ortho-ethyl group.Switch solvent to DMF (polar aprotic) to boost nucleophilicity; Increase temp to 60°C.
Over-Alkylation High local concentration of reagent.Use Protocol A ; Increase amine equivalents; Dilute reaction to 0.1 M.
Hydrolysis Wet solvent/reagent (2-BMEF is moisture sensitive).Use anhydrous solvents; Keep reagent under inert atmosphere (

/Ar).

References

  • Lachrymator Safety: National Institutes of Health (NIH) PubChem. Benzyl Bromide Safety Data Sheet. Link

  • Alkylation Protocols: "Selective N-alkylation of primary amines...". RSC Advances, 2014. Link

  • Steric Effects in SN2: Chemistry LibreTexts. Characteristics of the SN2 Reaction. Link

  • Reagent Data: BLD Pharm. 2-Bromo-1-ethyl-4-fluorobenzene Product Page. Link (Note: Used for structural confirmation of the core scaffold).

Sources

Method

Preparation of fluorinated heterocycles from 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

An in-depth Application Note and Protocol guide for the preparation of fluorinated heterocycles using 2-(Bromomethyl)-1-ethyl-4-fluorobenzene. Leveraging 2-(Bromomethyl)-1-ethyl-4-fluorobenzene as a Scaffold[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth Application Note and Protocol guide for the preparation of fluorinated heterocycles using 2-(Bromomethyl)-1-ethyl-4-fluorobenzene.

Leveraging 2-(Bromomethyl)-1-ethyl-4-fluorobenzene as a Scaffold[1]

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering modulation of metabolic stability (blocking P450 oxidation), lipophilicity (LogP), and binding affinity. 2-(Bromomethyl)-1-ethyl-4-fluorobenzene represents a high-value "ortho-blocked" benzyl bromide scaffold.[1] Unlike simple fluorobenzyl bromides, the presence of the 1-ethyl group provides steric bulk and a handle for further functionalization, while the 4-fluoro substituent exerts specific electronic effects without deactivating the ring towards nucleophilic substitution.

This guide details three strategic pathways for utilizing this scaffold:

  • Isoindoline Construction: Via radical functionalization of the ethyl group.

  • Tetrahydroisoquinoline (THIQ) Synthesis: Via homologation and Pictet-Spengler cyclization.[1]

  • N-Benzylation of Pharmacophores: Direct functionalization of existing heterocycles.[1]

Chemical Profile & Handling
PropertySpecification
Compound Name 2-(Bromomethyl)-1-ethyl-4-fluorobenzene
CAS Number 148792638
Molecular Formula C₉H₁₀BrF
Molecular Weight 217.08 g/mol
Physical State Liquid / Low-melting solid
Reactivity Class Benzylic Bromide (Lachrymator, Corrosive)
Storage 2–8°C, Inert Atmosphere (Ar/N₂), Protect from Light

Safety Protocol:

  • Hazards: Highly reactive alkylating agent. Causes severe skin burns and eye damage.[2][3] Potent lachrymator.

  • Neutralization: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia to neutralize the alkyl bromide.

Strategic Pathway A: Synthesis of 1-Methyl-5-Fluoroisoindolines

Rationale: The 1-ethyl group is not merely a bystander; it contains a benzylic proton susceptible to radical bromination.[1] This allows for the conversion of the mono-bromide starting material into a vicinal bis-electrophile equivalent, enabling the formation of the isoindoline core—a privileged structure in CNS drug discovery.[1]

Mechanism & Workflow

The strategy involves the radical bromination of the benzylic ethyl position followed by double nucleophilic displacement with a primary amine.

IsoindolineSynthesis Start 2-(Bromomethyl)- 1-ethyl-4-fluorobenzene Step1 Radical Bromination (NBS, AIBN) Start->Step1 CCl4, Reflux Inter Intermediate: 1-(1-Bromoethyl)- 2-(bromomethyl)- 4-fluorobenzene Step1->Inter Step2 Cyclization (R-NH2, DIPEA) Inter->Step2 SN2 Cyclization Product Product: 2-Substituted- 1-methyl-5-fluoroisoindoline Step2->Product

Figure 1: Strategic conversion of the ethyl-benzyl bromide scaffold into a substituted isoindoline.

Detailed Protocol

Step 1: Benzylic Bromination

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (1.0 eq, 10 mmol) in anhydrous CCl₄ or Trifluorotoluene (0.2 M).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux (80°C) under Argon for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of starting material. Note: The product is a dibromide (1-(1-bromoethyl)-2-(bromomethyl)-4-fluorobenzene).[1]

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate in vacuo. Use the crude dibromide immediately (unstable).

Step 2: Cyclization with Primary Amine [1]

  • Setup: Dissolve the crude dibromide in MeCN (0.1 M).

  • Addition: Add Primary Amine (R-NH₂) (1.1 eq) and DIPEA (3.0 eq) dropwise at 0°C.

  • Cyclization: Allow to warm to RT and stir for 12 hours. If cyclization is sluggish, heat to 50°C.

  • Purification: Quench with water, extract with DCM. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

Key Insight: This protocol leverages the "gem-dimethyl" effect equivalent of the methyl group on the isoindoline ring (from the original ethyl), which often improves the solubility and metabolic stability of the final heterocycle [1].

Strategic Pathway B: Synthesis of Fluorinated Tetrahydroisoquinolines (THIQs)

Rationale: The 1,2,4-substitution pattern allows for the construction of 6-substituted-7-fluoro-THIQs (numbering changes upon cyclization).[1] This is achieved via homologation of the bromomethyl group to an ethylamine, followed by a Pictet-Spengler reaction.

Mechanism & Workflow

This pathway extends the carbon chain to create the necessary phenethylamine backbone for 6-membered ring closure.[1]

THIQSynthesis SM Start: 2-(Bromomethyl)- 1-ethyl-4-fluorobenzene Cyanide Nitrile Formation (NaCN/DMSO) SM->Cyanide SN2 Substitution Amine Phenethylamine (Reduction: LAH or BH3) Cyanide->Amine Reduction Cyclization Pictet-Spengler (R-CHO, TFA) Amine->Cyclization Imine Formation Final Product: Fluorinated Tetrahydroisoquinoline Cyclization->Final Ring Closure

Figure 2: Homologation and cyclization sequence to access the tetrahydroisoquinoline core.[1]

Detailed Protocol

Step 1: Cyanation (Homologation)

  • Reaction: Dissolve starting bromide (10 mmol) in DMSO (20 mL). Add NaCN (1.2 eq). Caution: HCN hazard. Use bleach trap.

  • Conditions: Stir at RT for 4 hours (Exothermic).

  • Workup: Dilute with water, extract with Et₂O. Wash organic layer with brine. Evaporate to yield the Arylacetonitrile .

Step 2: Reduction to Phenethylamine

  • Reaction: Dissolve nitrile in dry THF. Cool to 0°C.

  • Reagent: Add LiAlH₄ (2.0 eq) or BH₃·THF (2.0 eq) carefully.

  • Conditions: Reflux for 3 hours.

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter solids. Isolate the 2-(2-aminoethyl)-1-ethyl-4-fluorobenzene .

Step 3: Pictet-Spengler Cyclization

  • Reaction: Mix the amine (1.0 eq) with an Aldehyde (R-CHO) (1.1 eq) in DCM. Add TFA (5–10 eq) or use anhydrous HCOOH .

  • Conditions: Stir at RT (for reactive aldehydes) or Reflux (for ketones/unreactive aldehydes).

  • Regioselectivity Note: The cyclization can occur ortho to the ethyl group or ortho to the fluorine.

    • Path A (Para to F): Blocked by Ethyl group.

    • Path B (Ortho to Ethyl): Sterically hindered but electronically viable.

    • Path C (Ortho to F): Activated by F (inductive withdrawal but resonance donation).

    • Outcome: The fluorine atom at position 4 directs incoming electrophiles ortho to itself. Consequently, the major isomer is typically the 5-fluoro-8-ethyl-1,2,3,4-tetrahydroisoquinoline derivative [2].[1]

Application 3: Direct N-Alkylation (Linker Strategy)

Rationale: For many medicinal chemistry campaigns, the benzene ring serves as a lipophilic anchor. The high reactivity of the benzylic bromide allows for rapid parallel synthesis of library compounds.

Protocol:

  • Substrate: Secondary amine heterocycle (e.g., Piperazine, Morpholine, Pyrrolidine).

  • Conditions: K₂CO₃ (2.0 eq), MeCN, 60°C, 2 hours.

  • Purification: Since the starting bromide is an acid halide equivalent, excess amine can be scavenged using polymer-supported isocyanate resins to avoid aqueous workup in high-throughput settings.[1]

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield (Isoindoline) Over-bromination (tribromide formation)Stop reaction at 85% conversion; use stoichiometric NBS.
Regio-isomers (THIQ) Competition between steric (Ethyl) and electronic (Fluoro) directorsUse bulky aldehydes to force cyclization to the less hindered position; lower temperature (-20°C).[1]
Lachrymatory Effect Vaporization of benzyl bromideHandle only in a fume hood; wash glassware with 5% NH₄OH before removal.
References
  • Isoindoline Synthesis: Organic Chemistry Portal. "Synthesis of Isoindolines." Available at: [Link][1]

  • Pictet-Spengler Reaction: Organic Reactions. "The Pictet-Spengler Synthesis of Tetrahydroisoquinolines." Available at: [Link][1]

  • Compound Data: PubChem. "2-(Bromomethyl)-1-ethyl-4-fluorobenzene."[1][4] Available at: [Link][1]

  • Fluorine in Heterocycles: Royal Society of Chemistry. "Recent advances in the synthesis of fluorinated heterocycles." Available at: [Link]

Disclaimer: This protocol is intended for use by qualified research personnel. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Sources

Application

Introduction: The Strategic Importance of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

An In-Depth Guide to Carbon-Carbon Bond Formation Strategies Utilizing 2-(Bromomethyl)-1-ethyl-4-fluorobenzene In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Carbon-Carbon Bond Formation Strategies Utilizing 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorinated motifs is paramount. The fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 2-(Bromomethyl)-1-ethyl-4-fluorobenzene emerges as a highly valuable and versatile building block in this context. Its structure is strategically designed for synthetic utility:

  • A Reactive Benzylic Bromide: The bromomethyl group serves as a potent electrophilic handle, susceptible to a wide array of nucleophilic substitutions and cross-coupling reactions.[3]

  • A Substituted Aromatic Core: The 1-ethyl-4-fluorophenyl moiety provides a stable, functionalized scaffold that can be elaborated upon, with the fluorine atom acting as a key modulator of electronic and biological properties.

This guide provides a comprehensive overview of key carbon-carbon bond-forming strategies involving this reagent. We will delve into the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and offer insights to empower researchers in drug development and chemical synthesis to effectively utilize this powerful synthetic intermediate.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions: A Cornerstone of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C bonds, offering mild conditions and exceptional functional group tolerance.[4][5] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[6][7][8]

The General Catalytic Cycle

The universally accepted mechanism for most palladium-catalyzed cross-coupling reactions involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5][7] This cycle efficiently brings together two organic fragments, regenerating the active catalyst to continue the process.

General Palladium Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_R1X R¹-Pd(II)L_n-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 Transmetal->MX M-X byproduct PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² (Desired Product) RedElim->Product R1X R¹-X (e.g., Benzyl Bromide) R1X->OxAdd R2M R²-M (Organometallic Reagent) R2M->Transmetal Sonogashira Coupling Workflow start Start: 2-(Bromomethyl)-1-ethyl-4-fluorobenzene + Phenylacetylene reagents Add Pd(PPh₃)₄, DIPEA in anhydrous THF start->reagents reaction Heat to 60-70°C under N₂ atmosphere (6-24 h) reagents->reaction workup Aqueous Work-up (NH₄Cl, Brine) reaction->workup purify Column Chromatography on Silica Gel workup->purify product Product: 1-ethyl-4-fluoro-2- (3-phenylprop-2-yn-1-yl)benzene purify->product Grignard Reagent Strategy cluster_0 Part 1: Grignard Formation cluster_1 Part 2: Nucleophilic Attack A 2-(Bromomethyl)-1-ethyl- 4-fluorobenzene (R-Br) B Add Mg turnings in anhydrous ether/THF A->B C Formation of (4-ethyl-2-fluorobenzyl)magnesium bromide (R-MgBr) B->C D Add Electrophile (e.g., Benzaldehyde) C->D Umpolung: Electrophile → Nucleophile E Aqueous Workup (NH₄Cl) D->E F Final Product (e.g., Substituted Alcohol) E->F

Sources

Method

Application Note: Solvent Selection for Reactions Involving 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

Executive Summary This guide provides a technical framework for solvent selection in reactions involving 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (referred to herein as Target Bnz-Br ).[1] While benzyl bromides are classi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for solvent selection in reactions involving 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (referred to herein as Target Bnz-Br ).[1] While benzyl bromides are classically viewed as highly reactive electrophiles, this specific derivative presents a unique "push-pull" challenge: the 4-fluoro substituent electronically activates the benzylic center, while the 1-ethyl group imposes significant ortho-steric hindrance.[1]

Successful derivatization requires a solvent system that maximizes nucleophile kinetic energy (the "naked anion" effect) to overcome the steric barrier imposed by the ethyl group, while strictly suppressing hydrolytic degradation.

Part 1: The Reactivity Landscape

Structural Analysis & Solvent Implications

The reactivity of Target Bnz-Br is defined by three structural vectors:

  • Electrophilic Center (

    
    ):  Highly susceptible to 
    
    
    
    attack.[1]
  • Steric Gate (

    
    ):  The bulky ethyl group at the ortho position creates a "steric wall," impeding the trajectory of incoming nucleophiles. This necessitates solvents that minimize nucleophile solvation shells.
    
  • Electronic Modulation (

    
    ):  The inductive withdrawal (-I effect) of fluorine increases the electrophilicity of the benzylic carbon, making the compound more reactive—but also more unstable—than unsubstituted benzyl bromide.
    
Solvent Selection Matrix

The following table categorizes solvents based on their efficacy for


 substitution reactions with Target Bnz-Br .
Solvent ClassExamplesSuitabilityMechanistic Impact
Polar Aprotic Acetonitrile (MeCN), DMF, DMSO Optimal Solvates cations (

,

) while leaving anions "naked" and highly reactive.[1] Essential for overcoming the ortho-ethyl steric barrier.
Polar Protic Ethanol, Methanol, WaterContraindicated Forms H-bonds with nucleophiles ("caging" effect), drastically reducing rate. High risk of solvolysis (formation of benzyl alcohol).
Ethereal THF, 2-MeTHF, Diethyl EtherSpecific Use Preferred for organometallic generation (e.g., Grignard). Too non-polar for rapid

unless Phase Transfer Catalysts (PTC) are used.
Chlorinated DCM, ChloroformPoor Poor solubility for ionic nucleophiles (azides, salts). Useful only for Friedel-Crafts or radical mechanisms.[1]

Part 2: Decision Framework & Workflow

The following flowchart illustrates the logical pathway for selecting the reaction medium based on the intended transformation.

SolventSelection Start Starting Material: 2-(Bromomethyl)-1-ethyl-4-fluorobenzene Goal Define Reaction Goal Start->Goal SN2 Nucleophilic Substitution (Amines, Azides, Thiolates) Goal->SN2 Functionalization Metal Metal Insertion (Grignard/Zinc Reagents) Goal->Metal C-C Bond Formation Solubility Is Nucleophile Ionic? (e.g., NaN3, KCN) SN2->Solubility EtherSelect Use Ethereal Solvent: Anhydrous THF or 2-MeTHF Metal->EtherSelect PolarAprotic Use Polar Aprotic: DMF or DMSO (Max Reactivity) Solubility->PolarAprotic Yes (Low Solubility) MeCN Use Acetonitrile (MeCN) (Easier Workup) Solubility->MeCN No (Organic Soluble) TempControl Critical: Low Temp (-78°C) to prevent Wurtz Coupling EtherSelect->TempControl

Figure 1: Solvent selection decision tree based on reaction intent.[1] Green paths indicate substitution; Red paths indicate metallation.

Part 3: Detailed Experimental Protocols

Protocol A: High-Yield Nucleophilic Substitution ( )

Objective: Synthesis of a benzyl azide or amine derivative.[1] Rationale: The ortho-ethyl group hinders attack.[1] We use DMF to strip the cation away from the nucleophile, creating a hyper-reactive anion that can penetrate the steric blockade.

Materials
  • Substrate: 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (1.0 eq)

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Phthalimide (1.2 - 1.5 eq)[1]
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[1]

  • Quench: Water/Brine

Step-by-Step Methodology
  • System Prep: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon. Moisture exclusion is critical to prevent hydrolysis.
    
  • Solvation: Dissolve the nucleophile (e.g.,

    
    ) in anhydrous DMF (0.2 M concentration).
    
    • Note: If the nucleophile does not dissolve completely, gentle warming (40°C) is permissible before adding the substrate.

  • Addition: Cool the solution to 0°C. Add Target Bnz-Br dropwise via syringe.

    • Why 0°C? The reaction is exothermic. Controlling the initial rate prevents runaway exotherms which can lead to elimination side-products.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Self-Validation (TLC/NMR Check):

    • TLC: Elute in 10% EtOAc/Hexanes. The starting bromide (high Rf) should disappear.

    • NMR Check: Aliquot 50 µL into

      
      . Look for the benzylic methylene shift.
      
      • Starting Material (

        
        ): 
        
        
        
        (singlet).
      • Product (

        
        ): 
        
        
        
        (singlet).
    • Success Criterion: >95% conversion of the 4.45 ppm peak.

  • Workup: Pour mixture into 5x volume of ice water. Extract with Diethyl Ether (

    
    ) or Ethyl Acetate. Wash organics with saturated 
    
    
    
    (to remove DMF) and Brine.
Protocol B: Handling "Lachrymator" Risks

Benzyl bromides are potent lachrymators (tear agents).

  • Solvent Trap: All rotary evaporator exhaust must pass through a base trap (

    
     solution) to neutralize co-evaporated traces.
    
  • Spill Neutralization: Keep a solution of 10% Ethanolamine in Ethanol ready. The amine rapidly reacts with the bromide to form a non-volatile salt.

Part 4: Mechanistic Visualization

The following diagram details the transition state, highlighting why polar aprotic solvents are strictly required to overcome the steric hindrance of the ethyl group.

Mechanism Solvent Polar Aprotic Solvent (DMF/DMSO) Cation Metal Cation (Na+) Solvent->Cation Strong Solvation Anion Naked Nucleophile (Nu-) Solvent->Anion Weak Interaction (Leaves Nu- Naked) TS Transition State (Steric Compression) Anion->TS Fast Attack Substrate Target Bnz-Br (Sterically Hindered) Substrate->TS Ortho-Ethyl Blockade Product Product TS->Product Inversion

Figure 2: Mechanistic impact of solvent choice.[1] Polar aprotic solvents sequester the cation, leaving the nucleophile "naked" and sufficiently energetic to bypass the ethyl group's steric hindrance.

References

  • Solvent Effects in Organic Chemistry: Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

  • Benzyl Bromide Reactivity: "Selectivity of Aryl and Benzylic Bromination." University of Glasgow.

  • SN2 Reaction Mechanisms: "Characteristics of the SN2 Reaction." Chemistry LibreTexts.

  • Handling Lachrymators: "Safe Handling of Lachrymators." University of California, Berkeley, EH&S. (Note: General safety protocol reference).

  • Compound Data: PubChem Entry for 4-Bromo-1-ethyl-2-fluorobenzene (Isomer Analog for physical properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Alkylation with 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

Case ID: SN2-ORTHO-BLK-004 Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution ( ) Status: Open Priority: High Executive Summary You are encountering unexpectedly low yields or stalled reaction kinetics...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SN2-ORTHO-BLK-004 Subject: Troubleshooting Low Reactivity in Nucleophilic Substitution (


)
Status:  Open
Priority:  High

Executive Summary

You are encountering unexpectedly low yields or stalled reaction kinetics when attempting to use 2-(Bromomethyl)-1-ethyl-4-fluorobenzene as an electrophile in


 reactions.

Despite benzylic bromides typically being highly reactive electrophiles, this specific substrate presents a unique "steric gate" challenge. The primary inhibitor is the 1-ethyl group located ortho to the reactive bromomethyl center . This structural feature creates significant steric hindrance that blocks the required


 backside attack trajectory of the nucleophile.

This guide provides the diagnostic logic and three validated protocol adjustments (Solvent Switching, Finkelstein Catalysis, and Phase Transfer Catalysis) to overcome this kinetic barrier.

Module 1: Diagnostic & Root Cause Analysis

Q: Why is this benzylic bromide so sluggish?

A: The issue is Steric Hindrance , not electronics.

While the fluorine atom at the 4-position withdraws electron density (making the benzylic carbon more electrophilic), the 1-ethyl group exerts a dominant steric penalty.

In an


 mechanism, the nucleophile must approach the carbon-bromine bond from the exact opposite side (

). The ethyl group is conformationally mobile; its rotation sweeps out a volume of space that effectively "shields" the backside of the benzylic carbon.

Visualizing the Blockage:

StericClash Nu Nucleophile (Nu:) Center Benzylic Carbon Nu->Center  Blocked Attack Path   LG Bromine (LG) Center->LG  C-Br Bond   Ethyl Ortho-Ethyl Group (Steric Shield) Ethyl->Center  Proximal Clash  

Figure 1: Schematic representation of the steric clash. The ortho-ethyl group physically obstructs the nucleophile's approach vector.

Module 2: Optimization Strategies (The "Fixes")

If your reaction is stalled (<20% conversion after 4 hours), adopt one of the following strategies based on your nucleophile type.

Strategy A: The Solvent Switch (Dipolar Aprotic)

Best for: Ionic nucleophiles (e.g., Sodium Azide, Potassium Phthalimide).

The Logic: In protic solvents (MeOH, EtOH), anions are heavily solvated (caged) by hydrogen bonds, reducing their nucleophilicity. In Dipolar Aprotic solvents , cations are solvated, but anions are left "naked" and highly reactive. This energy boost is often enough to overcome the steric barrier of the ethyl group [1].

SolventDielectric Constant (

)
SuitabilityNote
DMF 36.7High Standard choice. Easy to remove by aqueous workup.
DMSO 46.7High Maximum reactivity, but harder to remove (high BP).
Acetone 20.7Medium Good for Finkelstein conditions (see Strategy B).
THF 7.5Low Too non-polar for difficult salts; poor cation solvation.
Strategy B: In-Situ Finkelstein Activation

Best for: Weak nucleophiles or when using Acetone/MEK as solvent.

The Logic: Alkyl iodides are significantly more reactive than bromides (approx.



times faster) because the C-I bond is weaker and Iodide is a better leaving group [2]. By adding a catalytic amount of Sodium Iodide (NaI), you convert your hindered bromide into a highly reactive iodide in situ.

Reaction Cycle:

  • Step 1:

    
     (Fast, equilibrium driven by precipitation of NaBr).
    
  • Step 2:

    
     (Fast substitution on the iodide).
    
  • Recycle: The released

    
     goes back to activate another molecule of bromide.
    

Finkelstein Substrate Substrate-Br (Slow) Intermediate Substrate-I (Fast) Substrate->Intermediate  + NaI (- NaBr)   Product Product-Nu Intermediate->Product  + Nucleophile   Cat NaI (Catalyst) Product->Cat  Recycles I-   Cat->Substrate  Re-entry  

Figure 2: The Catalytic Finkelstein Cycle. Iodide acts as a high-speed shuttle for the substitution.

Module 3: Experimental Protocols

Protocol 1: Finkelstein-Accelerated Substitution

Use this for amines, phenoxides, or azides.

Reagents:

  • Substrate: 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (1.0 eq)

  • Nucleophile (1.2 – 1.5 eq)

  • Catalyst: Sodium Iodide (0.1 – 0.2 eq)

  • Solvent: Anhydrous Acetone or DMF (0.2 M concentration)

Procedure:

  • Dissolution: Dissolve the substrate and the nucleophile in the solvent under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add the Sodium Iodide (NaI).[1][2][3] If using Acetone, you may see a fine white precipitate (NaBr) form over time.

  • Temperature:

    • Acetone:[1][2][3][4][5][6] Reflux (

      
      ).
      
    • DMF: Heat to

      
      . (Do not exceed 
      
      
      
      to avoid polymerization/degradation).
  • Monitoring: Monitor by TLC or HPLC. The intermediate (Iodide) may be visible as a transient spot.

  • Workup: Quench with water. If DMF was used, wash the organic layer thoroughly with water/brine to remove the solvent.

Protocol 2: Phase Transfer Catalysis (PTC)

Use this if your nucleophile is an inorganic salt (e.g., KCN, NaOAc) and you wish to use a non-polar solvent like Toluene.

The Logic: PTC agents (like TBAB) transport the nucleophilic anion from the solid/aqueous phase into the organic phase where the substrate resides [3].

Reagents:

  • Substrate (1.0 eq) in Toluene or DCM.

  • Nucleophile (2.0 eq) dissolved in minimal water (or solid suspension).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 eq) .

Procedure:

  • Mix the organic phase (substrate) and aqueous/solid phase (nucleophile).

  • Add TBAB.

  • Vigorous stirring is critical to maximize surface area between phases.

  • Heat to

    
    .
    

Module 4: Quality Control & FAQ

Q: I see a new impurity at RRT 0.85. What is it?

A: This is likely the Alcohol (hydrolysis product) or the Styrene derivative (elimination product).

  • Hydrolysis: Occurs if solvents are "wet." The benzylic position is susceptible to attack by water. Fix: Dry solvents over molecular sieves.

  • Elimination: The ethyl group makes the benzylic protons slightly less accessible, but if you use a strong base (like alkoxide) and high heat, you may trigger E2 elimination, forming a styrene derivative. Fix: Use a softer nucleophile or lower temperature.

Q: Can I use Potassium Carbonate ( ) as a base?

A: Yes, but


 has low solubility in organic solvents. You must  use it in DMF/DMSO or add a Phase Transfer Catalyst (Protocol 2) for it to be effective.

References

  • Chemistry LibreTexts. (2024). Characteristics of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Reaction - Solvent Effects.[1][5][7][8][9]Link
    
  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction: Mechanism and Conditions.[1][10][11]Link

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis - Reagent Guides.Link

  • PubChem. (2025).[12] 4-Bromo-2-ethyl-1-fluorobenzene Compound Summary. (Used for structural verification of fragments). Link

Sources

Optimization

Technical Support Center: Purification of Crude Products Containing 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

< Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of u...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted 2-(Bromomethyl)-1-ethyl-4-fluorobenzene from your crude reaction product. The methodologies discussed herein are grounded in established chemical principles to ensure the highest purity of your target compound.

Troubleshooting Guide: Choosing the Right Purification Strategy

The selection of an appropriate purification method is critical and depends on the specific properties of your desired product and the nature of the impurities. Unreacted 2-(Bromomethyl)-1-ethyl-4-fluorobenzene is a halogenated aromatic compound, and its removal requires a tailored approach.

Q1: What are the primary methods for removing unreacted 2-(Bromomethyl)-1-ethyl-4-fluorobenzene?

The most common and effective techniques for purifying organic compounds include flash column chromatography, recrystallization, and liquid-liquid extraction.[1][2] The choice of method will depend on the impurity profile, the scale of the purification, and the desired final purity.

Method Principle Advantages Disadvantages
Flash Column Chromatography Differential adsorption of components onto a solid phase (e.g., silica gel) and elution with a mobile phase.[3]High resolution for complex mixtures, applicable to a wide range of compounds, and scalable.Can be time-consuming, requires solvent usage, and may lead to product loss on the column.
Recrystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.[2]Can yield very high purity, is cost-effective for large scales, and is a relatively simple technique.Requires the product to be a solid, finding a suitable solvent can be challenging, and may not be effective for all impurity profiles.
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases based on their relative solubilities.[1][4]Good for separating compounds with different acid/base properties or polarities, fast, and easily scalable.[5]Limited to immiscible solvent systems, may not provide high purity in a single step, and can lead to emulsions.

Decision Workflow for Purification Method Selection

To assist in selecting the optimal purification strategy, the following workflow can be utilized:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-(Bromomethyl)-1-ethyl-4-fluorobenzene vs. Benzyl Bromide

Executive Summary Objective: This guide compares the nucleophilic substitution reactivity of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (Substrate A) against the industry standard Benzyl Bromide (Substrate B) . Core Conclus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide compares the nucleophilic substitution reactivity of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene (Substrate A) against the industry standard Benzyl Bromide (Substrate B) .

Core Conclusion: Benzyl Bromide exhibits significantly higher reactivity in SN2 pathways compared to 2-(Bromomethyl)-1-ethyl-4-fluorobenzene .

  • Primary Driver: The ortho-ethyl group in Substrate A introduces substantial steric hindrance, blocking the nucleophile's backside attack trajectory.

  • Secondary Driver: While the meta-fluoro group exerts an electron-withdrawing inductive effect (

    
    ), which typically accelerates SN2 reactions by stabilizing the transition state charge, this electronic advantage is completely overwhelmed by the steric blockade of the ethyl group.
    

Recommendation: For synthetic workflows requiring rapid benzylation, Substrate A requires elevated temperatures (approx. +20-30°C relative to Benzyl Bromide) or stronger nucleophiles to achieve comparable conversion rates.

Structural & Mechanistic Analysis

Chemical Identity
FeatureBenzyl Bromide (Reference)2-(Bromomethyl)-1-ethyl-4-fluorobenzene
CAS No. 100-39-01822633-19-1 (Analogous)
Structure Unsubstituted Benzyl CoreTrisubstituted Benzene Ring
Key Substituent 1 None1-Ethyl (Ortho): Steric Blocker
Key Substituent 2 None4-Fluoro (Meta): Electronic Modulator
Molecular Weight 171.04 g/mol ~217.08 g/mol
Mechanistic Pathway (SN2 Focus)

The reaction proceeds via a concerted bimolecular substitution (SN2). The nucleophile must approach the benzylic carbon from the angle


 opposite to the C-Br bond.
  • Benzyl Bromide: The benzylic carbon is sterically unencumbered. The transition state is stabilized by the overlap of the adjacent

    
    -system with the developing p-orbital, lowering activation energy (
    
    
    
    ).
  • Substrate A: The ethyl group at the ortho position projects into the reaction trajectory. According to the Taft Steric Parameter (

    
    ) , the ethyl group (
    
    
    
    ) is significantly bulkier than a proton (
    
    
    ), creating a "picket fence" effect that physically repels the incoming nucleophile.
Visualization of Steric Blockade

The following diagram illustrates the kinetic barrier introduced by the ortho-ethyl group.

ReactionPathway cluster_A Benzyl Bromide (Fast) cluster_B Substrate A (Slow) Nu Nucleophile (Nu:) BnBr Benzylic Carbon (Open Access) Nu->BnBr Rapid Attack SubA Benzylic Carbon (Blocked by o-Ethyl) Nu->SubA Hindered Approach TS_A Transition State (Stabilized) BnBr->TS_A Product Benzylated Product TS_A->Product TS_B Transition State (High Energy/Steric Clash) SubA->TS_B High Ea TS_B->Product

Caption: Comparison of nucleophilic attack trajectories. The ortho-ethyl group in Substrate A creates a steric clash, raising the activation energy.

Comparative Reactivity Data

While specific kinetic constants for Substrate A are proprietary, we can derive high-confidence predictions using Hammett (


)  and Taft (

)
parameters from established physical organic chemistry literature.
Predicted Relative Rate Constants ( )

Base reaction: SN2 reaction with Sodium Azide (NaN


) in Acetone at 25°C.
SubstrateSubstituent EffectPredicted

(vs BnBr)
Rationale
Benzyl Bromide Reference1.00 Baseline.
3-Fluorobenzyl bromide meta-F only1.35 Electronic acceleration. EWG (

) stabilizes anionic TS.
2-Methylbenzyl bromide ortho-Me only0.15 Steric retardation. Ortho-methyl blocks approach.
Substrate A ortho-Et + meta-F< 0.10 Steric Dominance. The bulkier Ethyl group (

) outweighs the minor electronic benefit of Fluorine.

Data Interpretation: Researchers should expect Substrate A to react at less than 10% of the rate of Benzyl Bromide. The reaction will likely require 4-8 hours to reach the same conversion that Benzyl Bromide achieves in 30 minutes.

Experimental Protocol: Competitive Kinetic Assay

To validate these rates in your specific matrix, use this self-validating competitive assay. This protocol minimizes solvent/temperature errors by running both substrates simultaneously.

Reagents & Equipment
  • Nucleophile: Sodium Azide (NaN

    
    ), 1.0 eq.
    
  • Solvent: Acetone-d6 (for NMR) or Acetonitrile (HPLC).

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

  • Detection: HPLC-UV (254 nm) or

    
    H-NMR.
    
Step-by-Step Workflow
  • Preparation: Prepare a 0.1 M solution containing equimolar amounts of Benzyl Bromide (1.0 eq) and Substrate A (1.0 eq) in the solvent. Add Internal Standard (0.5 eq).

  • T0 Sampling: Inject sample into HPLC/NMR to establish the

    
     ratio.
    
  • Initiation: Add Sodium Azide (0.5 eq - limiting reagent).

    • Note: Using limiting nucleophile forces the substrates to compete for the available azide.

  • Monitoring: Agitate at 25°C. Withdraw aliquots at 10, 30, 60, and 120 minutes.

  • Quench: Dilute aliquots immediately in cold Hexane/Water to stop the reaction.

  • Analysis: Measure the consumption of starting material relative to the internal standard.

Analysis Logic (The Competition Equation)

Calculate the relative rate constant (


) using the Ingold-Shaw relation:


Workflow Diagram

ExperimentalWorkflow cluster_Monitor Kinetic Monitoring Prep Prepare Stock Solution (1:1 Substrate Mix + Internal Std) Init Add Limiting Nucleophile (0.5 eq NaN3) Prep->Init Sample1 T=10 min Aliquot Init->Sample1 Sample2 T=60 min Aliquot Init->Sample2 Quench Quench (Hexane/Water) Sample1->Quench Sample2->Quench Analysis HPLC/NMR Analysis Measure Consumption Ratio Quench->Analysis Calc Calculate k_rel (Ingold-Shaw Equation) Analysis->Calc

Caption: Competitive kinetic workflow to determine relative reactivity (


) with high precision.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 4-(2-Bromomethylphenyl)benzonitrile and Benzyl Bromide. Retrieved from

  • Taft, R. W. (1956). Steric Effects in Organic Chemistry. Separation of polar, steric, and resonance effects in reactivity. Wiley.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link

  • Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. Link

  • Streitwieser, A. (2014). Effect of Allylic Groups on SN2 Reactivity. Journal of Organic Chemistry. Link

Sources

Comparative

Technical Comparison Guide: IR Characterization of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics for 2-(Bromomethyl)-1-ethyl-4-fluorobenzene . This document is structured to assist analytical chemists and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopy characteristics for 2-(Bromomethyl)-1-ethyl-4-fluorobenzene . This document is structured to assist analytical chemists and process scientists in validating structural identity and assessing purity against common synthetic precursors and byproducts.

Executive Summary

2-(Bromomethyl)-1-ethyl-4-fluorobenzene (C₉H₁₀BrF) is a specialized trisubstituted benzene intermediate, often employed as a scaffold in medicinal chemistry for introducing a fluorinated benzyl group. Its structural integrity is defined by three distinct functionalities: a fluorine atom , an ethyl group , and a reactive bromomethyl moiety .

Accurate IR characterization requires distinguishing this molecule from its synthetic precursor (1-ethyl-4-fluorobenzene) and potential hydrolysis byproducts (benzyl alcohols). This guide establishes the theoretical and empirical spectral fingerprint required for high-confidence identification.

Structural Analysis & Spectral Assignment

The IR spectrum of this molecule is dominated by the interplay between the electron-withdrawing fluorine and the heavy bromine atom on the benzylic carbon.

Functional Group Breakdown
  • Core Scaffold: 1,2,4-Trisubstituted Benzene Ring.[1]

  • Electronic Environment: The fluorine at position 4 creates a strong dipole, enhancing ring breathing modes.

  • Reactive Center: The bromomethyl (-CH₂Br) group introduces distinct low-frequency bands absent in aryl bromides.

Characteristic Peak Table

Note: Values are derived from standard correlation tables for trisubstituted benzenes and benzyl bromide derivatives.

Frequency Region (cm⁻¹)Vibration ModeIntensityStructural Assignment
3000 – 3100 C-H Stretch (sp²)WeakAromatic Ring Hydrogens
2960 – 2850 C-H Stretch (sp³)MediumEthyl (-CH₂CH₃) & Bromomethyl (-CH₂-)
1600, 1500 C=C Ring StretchMed-StrongBenzene Ring Breathing
1200 – 1250 C-F StretchVery Strong Aryl-Fluorine bond (Diagnostic)
1200 – 1150 -CH₂- WagMediumBromomethyl group (CH₂-Br)
870 – 900 C-H Out-of-Plane (OOP)MediumIsolated H (Position 3)
800 – 860 C-H Out-of-Plane (OOP)StrongAdjacent 2 H's (Positions 5,[2] 6)
600 – 700 C-Br StretchStrongAliphatic C-Br (Benzyl bromide)

Comparative Performance Analysis

This section objectively compares the target molecule's spectral signature against its critical alternatives (precursors and impurities) to facilitate process monitoring.

Target vs. Precursor (1-Ethyl-4-fluorobenzene)

The synthesis typically involves the bromination of the benzylic methyl group of a precursor.

  • Differentiation Factor: Substitution Pattern & C-Br Stretch.

  • Precursor (Para-substituted): Shows a single strong OOP band typically around 800–850 cm⁻¹ (2 adjacent hydrogens).

  • Target (1,2,4-Trisubstituted): Displays two distinct OOP bands (one for the isolated H at C3, one for the adjacent H's at C5/C6).

  • Key Indicator: Appearance of the C-Br stretch at 600–700 cm⁻¹ confirms bromination.

Target vs. Hydrolysis Impurity (Benzyl Alcohol Derivative)

Benzyl bromides are moisture-sensitive and can hydrolyze to the corresponding alcohol.

  • Differentiation Factor: Hydroxyl Group.[3][4]

  • Impurity: Exhibits a broad, intense O-H stretch at 3300–3400 cm⁻¹ .[5]

  • Target: Must show a flat baseline >3100 cm⁻¹ (absence of O-H).

Target vs. Isomer (4-Bromo-2-ethyl-1-fluorobenzene)

An isomer where bromine is directly attached to the ring (Aryl Bromide) rather than the methyl group.

  • Differentiation Factor: C-Br Environment.[2][6][7][8]

  • Isomer (Aryl-Br): The C-Br stretch is often at lower frequencies (<500 cm⁻¹), often invisible on standard NaCl plates.

  • Target (Alkyl-Br): The benzylic C-Br stretch is visible at 600–700 cm⁻¹ . Furthermore, the target possesses a specific -CH₂- wag near 1200 cm⁻¹ associated with the -CH₂Br moiety, which the aryl bromide lacks.

Experimental Validation Workflow

To ensure data integrity, the following protocol is recommended for acquiring the IR spectrum.

Sample Preparation
  • State: Liquid (Lachrymator).

  • Method: Capillary film between KBr plates (preferred over NaCl to visualize the low-frequency C-Br cut-off).

  • Precaution: The compound is a potent lachrymator (tear gas agent). All handling must occur in a fume hood.

  • Solvent (if solution IR): CCl₄ or CS₂ (avoid solvents with C-H bonds in the 3000 region if analyzing alkyl stretches).

Logic Flow for Identification

The following diagram illustrates the decision process for validating the compound using IR data.

IR_Identification_Logic Start Unknown Spectrum Analysis CheckOH Check 3300-3400 cm⁻¹ (Broad Band?) Start->CheckOH Impurity_OH Contaminant: Hydrolysis Product (Alcohol) CheckOH->Impurity_OH Yes CheckOOP Check 800-900 cm⁻¹ (OOP Region) CheckOH->CheckOOP No Pattern_Para Single Strong Band (~830 cm⁻¹) CheckOOP->Pattern_Para 1 Band Pattern_124 Two Distinct Bands (800-860 & 870-900 cm⁻¹) CheckOOP->Pattern_124 2 Bands Result_SM Identity: Starting Material (1-Ethyl-4-fluorobenzene) Pattern_Para->Result_SM CheckCBr Check 600-700 cm⁻¹ (C-Br Stretch) Pattern_124->CheckCBr Result_Target CONFIRMED IDENTITY: 2-(Bromomethyl)-1-ethyl-4-fluorobenzene CheckCBr->Result_Target Strong Band Result_Isomer Identity: Aryl Bromide Isomer (Weak/No band 600-700) CheckCBr->Result_Isomer Absent/Weak

Caption: Decision tree for distinguishing the target molecule from common synthetic impurities and isomers.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectra of Benzyl Bromide Derivatives. NIST Chemistry WebBook, SRD 69.[9] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Aromatic Compounds and Substitution Patterns. Available at: [Link][1][4][5][6][10][11][12][13]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl and Aryl Halides. Available at: [Link]

  • SpectraBase. Vapor Phase IR of 2-Bromo-1-(bromomethyl)-4-fluorobenzene (Isomer Data). John Wiley & Sons. Available at: [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, fluorinated aromatic compounds such as 2-(bromomethyl)-1-ethyl-4-fluorobenzene and its derivatives are pivotal in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, fluorinated aromatic compounds such as 2-(bromomethyl)-1-ethyl-4-fluorobenzene and its derivatives are pivotal intermediates. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.[1] Consequently, unambiguous structural validation of these intermediates is not merely a procedural step but a cornerstone of ensuring the safety, efficacy, and reproducibility of novel pharmaceutical agents. This guide provides a comparative analysis of essential analytical techniques, grounded in field-proven insights, to establish a robust, self-validating workflow for structural confirmation.

The Imperative of an Orthogonal Analytical Strategy

Relying on a single analytical technique for structural elucidation is fraught with risk. Impurities, isomers, or unexpected reaction products can easily be missed, leading to costly downstream failures. A robust validation strategy employs multiple, orthogonal techniques. This approach ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a comprehensive and trustworthy structural assignment.

Primary Techniques for Structural Elucidation

The foundational analysis of a novel derivative of 2-(bromomethyl)-1-ethyl-4-fluorobenzene hinges on two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the precise arrangement of atoms in a molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of information.

  • Expertise & Experience: The causality behind using multinuclear NMR lies in its ability to probe the local chemical environment of specific nuclei.

    • ¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their electronic environment. For a typical 2-(bromomethyl)-1-ethyl-4-fluorobenzene derivative, one would expect to see characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group, and the protons of the ethyl group.

    • ¹³C NMR provides information on the carbon skeleton. The presence of the electronegative fluorine and bromine atoms will cause predictable shifts in the signals of adjacent carbon atoms.

    • ¹⁹F NMR is particularly powerful for this class of compounds.[2] The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, resulting in a large chemical shift range that minimizes signal overlap.[2][3] The observed chemical shift and coupling constants to neighboring protons (J-coupling) provide definitive confirmation of the fluorine's position on the aromatic ring.[4][5] Long-range couplings can further elucidate the overall molecular structure.[6]

  • Trustworthiness: The self-validating nature of NMR comes from the consistency of the data across different experiments. For example, the coupling observed between a specific proton and a fluorine atom in the ¹H NMR spectrum must correspond to a coupling between that fluorine and proton in the ¹⁹F NMR spectrum. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further map out the connectivity of the entire molecule, leaving little room for ambiguity.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

  • Expertise & Experience: The choice of ionization technique is critical. For relatively small, semi-volatile molecules like 2-(bromomethyl)-1-ethyl-4-fluorobenzene derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is often suitable. For more complex or thermally labile derivatives, soft ionization techniques like Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) are preferred.[7][8]

  • Trustworthiness: A key feature for validating the structure of these derivatives is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9][10] This results in a characteristic "M" and "M+2" peak in the mass spectrum for the molecular ion and any bromine-containing fragments, with nearly equal intensity.[9][11] The presence of this isotopic signature is a strong confirmation that the bromine atom is incorporated into the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further validating the proposed structure.

Techniques for Purity and Identity Confirmation

While NMR and MS are excellent for primary structure elucidation, other techniques are essential for assessing purity and providing complementary structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity analysis.[12][13]

  • Expertise & Experience: A reversed-phase HPLC method with a C18 column is typically the starting point for analyzing compounds like 2-(bromomethyl)-1-ethyl-4-fluorobenzene derivatives. A mobile phase consisting of a mixture of acetonitrile and water is often effective. A UV detector is suitable as the benzene ring is a strong chromophore. The primary goal is to develop a method that separates the main peak from all potential impurities, such as starting materials, by-products, or isomers.

  • Trustworthiness: Method validation is crucial for ensuring the reliability of HPLC data.[14] This involves demonstrating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. A validated method provides a high degree of confidence that the calculated purity value is accurate.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

  • Expertise & Experience: For a 2-(bromomethyl)-1-ethyl-4-fluorobenzene derivative, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending of the aromatic ring and alkyl groups, as well as C-F and C-Br stretching vibrations.

  • Trustworthiness: While not as definitive for complete structure elucidation as NMR, FT-IR provides a valuable fingerprint of the molecule. It can quickly confirm the presence or absence of key functional groups and can be used for identity confirmation by comparing the spectrum of a newly synthesized batch to that of a reference standard.

Comparative Analysis of Techniques

TechniquePrincipleStrengths for this ApplicationWeaknesses/Limitations
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Unambiguous structure elucidation, detailed connectivity information, ¹⁹F NMR is highly specific.[3]Lower sensitivity than MS, can be complex to interpret for mixtures.
Mass Spectrometry Mass-to-charge ratio of ionized molecules.High sensitivity, accurate mass determination, characteristic bromine isotope pattern.[9]Isomers may not be distinguishable, fragmentation can be complex.
HPLC Differential partitioning between mobile and stationary phases.[12]Excellent for purity assessment and quantification of impurities, high throughput.Does not provide detailed structural information on its own.
FT-IR Spectroscopy Absorption of infrared radiation by molecular vibrations.Fast, non-destructive, good for functional group identification.Provides limited structural information, not suitable for complex mixtures.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-(bromomethyl)-1-ethyl-4-fluorobenzene derivative.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the peaks in the ¹H spectrum, determine chemical shifts relative to the standard, and analyze coupling patterns to assign the structure.

Protocol 2: Validated HPLC Method for Purity Analysis
  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of a reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[12]

    • Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[12]

  • Procedure:

    • Inject the standard solution in replicate (e.g., n=5) to establish system suitability (checking for consistent retention times and peak areas).[14]

    • Inject the sample solution.

    • Calculate the purity by comparing the peak area of the main component in the sample to that of the standard, or by area percent if a standard is unavailable.

Visualization of the Validation Workflow

G cluster_synthesis Synthesis & Isolation cluster_primary Primary Structural Elucidation cluster_secondary Purity & Identity Confirmation cluster_validation Final Validation synth Synthesized Derivative nmr NMR Spectroscopy (1H, 13C, 19F) synth->nmr Initial Analysis ms Mass Spectrometry (HRMS, GC-MS) synth->ms Initial Analysis hplc HPLC (Purity Assay) nmr->hplc Confirm Identity validated Validated Structure nmr->validated ms->hplc Confirm MW ms->validated ftir FT-IR (Functional Groups) hplc->ftir Purity Confirmed hplc->validated ftir->validated

Caption: Orthogonal workflow for structural validation.

Conclusion

The structural validation of 2-(bromomethyl)-1-ethyl-4-fluorobenzene derivatives is a critical process in drug development that demands a multi-faceted analytical approach. By integrating the detailed structural insights from NMR, the molecular weight and isotopic confirmation from mass spectrometry, the quantitative purity data from a validated HPLC method, and the functional group information from FT-IR, researchers can build a comprehensive and self-validating data package. This rigorous, orthogonal strategy ensures the identity, purity, and quality of these vital pharmaceutical intermediates, thereby upholding the principles of scientific integrity and paving the way for successful drug development.

References

  • Holdsworth, D. K. Mass spectra of organic compounds containing bromine and chlorine. Journal of Chemical Education.

  • Schmidt, J., et al. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry.

  • JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Notes.

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms.

  • Schmidt, J., et al. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.

  • BenchChem. Application Note: Structural Elucidation of 2-Fluorohexane using ¹⁹F NMR Spectroscopy.

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.

  • Dalvit, C., et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications.

  • JEOL USA, Inc. Structure Elucidation of Fluorinated Compounds by NMR.

  • Smith, A. J. R., et al. 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science.

  • LCGC International. Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.

  • Siegemund, G., et al. Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry.

  • Naledi, M., et al. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Molecules.

  • PubChemLite. 2-(bromomethyl)-4-ethyl-1-fluorobenzene.

  • BenchChem. A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach.

  • PubChemLite. 2-(bromomethyl)-1-ethyl-4-fluorobenzene.

  • Yeung, L. W. Y., et al. Analysis and characterization of novel fluorinated compounds used in surface treatments products. Chemosphere.

  • DTIC. Determination of Fluorine in Fluoro-Organic Compounds.

  • PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene.

  • ChemicalBook. Benzene, 1-(bromomethyl)-2-ethyl-4-fluoro-.

  • PubChem. 4-Bromo-2-ethyl-1-fluorobenzene.

  • George, L., et al. HPLC Methods for Recently Approved Pharmaceuticals. Wiley.

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.

  • Kumbhar, S. P., et al. Development And Validation Of Reverse Phase-High-Performance Liquid Chromatography Method For Nebivolol. International Journal of Pharmaceutical Sciences.

  • KAUST Repository. CCDC 2082545: Experimental Crystal Structure Determination : 2-(bromomethyl)-4-(4-methylbenzene-1-sulfonyl)-2-phenylmorpholine.

  • Wockhardt Research Center. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences.

  • PubChem. 1-(Bromomethyl)-2-ethyl-4-methylbenzene.

  • Crossref. Molecular and Crystal Structure of (1S,2R)-1-{2-[(1S)-1-(Dimethylamino)Ethyl]Phenyl}-1,2-Diphenylethane-1,2-Diol.

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Comparative

A Comparative Guide to GC-MS Analysis Protocols for Fluorinated Ethylbenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and environmental analysis, the accurate identification and quantification of fluorinated compounds are of pa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and environmental analysis, the accurate identification and quantification of fluorinated compounds are of paramount importance. Fluorinated ethylbenzene derivatives, in particular, represent a class of molecules with significant industrial applications and potential environmental impact. Their structural similarity, especially among positional isomers, presents a considerable analytical challenge. This guide, designed for the practicing scientist, provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of these compounds, grounded in experimental data and established analytical principles.

The Analytical Imperative: Why Isomer-Specific Separation Matters

Fluorinated ethylbenzene derivatives, such as 2-fluoroethylbenzene, 3-fluoroethylbenzene, and 4-fluoroethylbenzene, are constitutional isomers with the same molecular weight. This isomeric identity renders them indistinguishable by mass spectrometry alone, necessitating a robust chromatographic separation for accurate identification and quantification. The position of the fluorine atom on the benzene ring can significantly influence the molecule's physicochemical properties, biological activity, and metabolic fate. Consequently, the ability to resolve these isomers is not merely an analytical exercise but a critical requirement for meaningful research and regulatory compliance.

Core Principles of GC-MS for Fluorinated Aromatics

The successful GC-MS analysis of fluorinated ethylbenzene derivatives hinges on two key components: the gas chromatographic separation and the mass spectrometric detection. The choice of GC column and the temperature program are the primary determinants of separation efficiency, while the mass spectrometer settings govern the sensitivity and specificity of detection.

Part 1: Chromatographic Separation - A Tale of Two Columns

The selection of the GC capillary column is the most critical factor in achieving the separation of positional isomers. The polarity of the stationary phase dictates the separation mechanism. Here, we compare two common types of capillary columns: a non-polar and a mid-polar column.

Protocol 1: The Workhorse - Non-Polar Column (DB-5ms equivalent)

Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), are often the first choice for the analysis of aromatic compounds due to their versatility and robustness.[1][2] Separation on these columns is primarily based on the boiling points of the analytes.

Experimental Protocol: Non-Polar Column

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • MS Transfer Line Temperature: 280 °C

Expected Performance & Rationale:

For fluorinated ethylbenzene isomers, which have very similar boiling points, a standard non-polar column may provide only partial separation. The elution order will generally follow the boiling points, but peak co-elution or significant overlap is a strong possibility. The rationale for starting with a non-polar column is its broad applicability and the wealth of existing methods for general volatile organic compounds (VOCs).[3][4]

Protocol 2: The Specialist - Mid-Polar to Polar Column (DB-WAX or equivalent)

To enhance the separation of isomers with similar boiling points, a more polar stationary phase is often required.[5] Columns with a polyethylene glycol (e.g., DB-WAX) or a cyanopropylphenyl-based stationary phase introduce dipole-dipole and other polar interactions, which can differentiate between the subtle differences in the polarity of the fluoroethylbenzene isomers.

Experimental Protocol: Mid-Polar Column

  • Column: Polyethylene Glycol (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (50:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 8 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • MS Transfer Line Temperature: 280 °C

Expected Performance & Rationale:

A mid-polar to polar column is expected to provide superior resolution of the fluoroethylbenzene isomers. The differences in the dipole moments of the ortho, meta, and para isomers will lead to differential retention on the polar stationary phase, resulting in baseline or near-baseline separation. The slightly higher initial oven temperature and slower ramp rate compared to the non-polar method are designed to optimize these polar interactions. A study on the separation of other fluorinated aromatic isomers, such as trifluoromethoxy aniline, demonstrated the successful use of a polar stationary phase (AT-210) for resolving positional isomers.[6]

Comparative Summary of GC Columns

FeatureProtocol 1: Non-Polar (DB-5ms)Protocol 2: Mid-Polar (DB-WAX)
Primary Separation Mechanism Boiling PointPolarity (Dipole-Dipole Interactions)
Expected Isomer Resolution Poor to ModerateGood to Excellent
Robustness HighModerate (susceptible to oxygen and water)
Recommended Use General screening of VOCsIsomer-specific analysis of polar compounds

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (250°C) Column Capillary Column (Temperature Programmed) Injector->Column Sample Introduction IonSource Ion Source (EI, 70 eV) Column->IonSource Eluent Transfer (280°C) MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Mass Filtering DataSystem Data System (Chromatogram & Mass Spectrum) Detector->DataSystem Signal

Caption: Generalized workflow for GC-MS analysis.

Part 2: Mass Spectrometric Detection - Deciphering the Fragments

Electron Ionization (EI) at 70 eV is the standard ionization technique for GC-MS analysis of volatile organic compounds. The resulting mass spectra provide a fragmentation pattern that serves as a chemical fingerprint for identification.

Mass Spectrometry Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 40-200

  • Acquisition Mode: Full Scan for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

Fragmentation Patterns of Fluorinated Ethylbenzene Derivatives

The fragmentation of ethylbenzene is well-characterized, with the primary cleavage being the loss of a methyl group (CH₃•) to form the highly stable tropylium ion (C₇H₇⁺) at m/z 91. For fluorinated ethylbenzene, a similar fragmentation pattern is expected, with a mass shift corresponding to the presence of the fluorine atom.

Based on the NIST Mass Spectral Library data for 4-fluoroethylbenzene (p-fluoroethylbenzene), the following key ions are observed:[7]

  • Molecular Ion (M⁺•): The parent ion is observed at m/z 124, corresponding to the molecular weight of C₈H₉F.

  • Base Peak ([M-15]⁺): The most abundant ion is at m/z 109, resulting from the loss of a methyl radical (•CH₃). This corresponds to the fluorotropylium ion.

  • Other Significant Fragments: Other fragments may be present at lower intensities, corresponding to further fragmentation of the aromatic ring.

Comparative Mass Spectral Data

Ion4-Fluoroethylbenzene (Experimental)[7]2-Fluoroethylbenzene & 3-Fluoroethylbenzene (Predicted)
Molecular Formula C₈H₉FC₈H₉F
Molecular Weight 124.16124.16
Molecular Ion (m/z) 124124
Base Peak (m/z) 109 ([M-15]⁺)109 ([M-15]⁺)

Visualization of Fragmentation

Fragmentation Parent Fluoroethylbenzene Ion (m/z 124) Fragment1 Fluorotropylium Ion (m/z 109) Parent->Fragment1 - •CH₃ MethylRadical Methyl Radical (•CH₃)

Caption: Primary fragmentation of fluoroethylbenzene.

Part 3: Alternative Analytical Approaches

While GC-MS is the workhorse for the analysis of volatile and semi-volatile fluorinated organic compounds, other techniques can provide complementary information.

  • Chemical Ionization (CI): For fluorinated compounds that exhibit extensive fragmentation and a weak or absent molecular ion in EI, "soft" ionization techniques like Chemical Ionization (CI) can be employed. CI typically produces a prominent protonated molecule ([M+H]⁺), which aids in the confirmation of the molecular weight.[3][8]

  • High-Resolution Mass Spectrometry (HRMS): GC coupled with a high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) allows for the determination of the exact mass of the molecular ion and its fragments. This enables the calculation of the elemental composition, providing a higher degree of confidence in compound identification, especially for unknown or novel fluorinated derivatives.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more polar or thermally labile fluorinated compounds that are not amenable to GC, LC-MS is the technique of choice. A study on the separation of perfluorinated compounds and their isomers demonstrated the utility of a pentafluorophenyl (PFP) reverse-phase column in LC for enhanced separation.[9]

Conclusion and Recommendations

For the routine analysis and isomer-specific quantification of fluorinated ethylbenzene derivatives, a GC-MS protocol utilizing a mid-polar to polar capillary column (e.g., DB-WAX or equivalent) is highly recommended. While a non-polar column like a DB-5ms can be used for initial screening, it is unlikely to provide the necessary resolution for accurate isomer quantification.

The development of a robust analytical method is an iterative process. The protocols presented in this guide provide a strong starting point. Optimization of the temperature program, particularly the ramp rate, is crucial for achieving the best possible separation for a specific set of isomers.[10][11] Furthermore, for quantitative analysis, the use of isotopically labeled internal standards is essential to correct for matrix effects and variations in sample preparation and instrument response.

By carefully selecting the appropriate GC column and optimizing the analytical parameters, researchers can achieve reliable and accurate separation and identification of fluorinated ethylbenzene derivatives, ensuring the integrity and validity of their scientific findings.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • Agilent Technologies. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(4), 522-525. [Link]

  • Martin, J. W., Muir, D. C. G., Moody, C. A., Ellis, D. A., Kwan, W. C., Solomon, K. R., & Mabury, S. A. (2002). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 74(3), 584-590. [Link]

  • Phenomenex. (2026). Temperature Programming for Better GC Results. Retrieved from [Link]

  • NIST. (n.d.). p-Fluoroethylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • CHROMacademy. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. LCGC Europe. [Link]

  • Mastelf. (2024). Why Temperature Programming is Key to Better Chromatography. Retrieved from [Link]

  • Reddy, G. S., et al. (2012). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. [Link]

  • Focant, J. F., et al. (2004). Comparison of a variety of gas chromatographic columns with different polarities for the separation of chlorinated dibenzo-p-dioxins and dibenzofurans by high-resolution mass spectrometry. Journal of Chromatography A, 1045(1-2), 193-205. [Link]

  • Krupčík, J., et al. (2000). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Chemical Papers, 54(4), 223-238. [Link]

  • Agilent Technologies. (2024). Delivering Robust Performance in GC/MS Applications with Agilent J&W DB-5Q Columns. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Postnova Analytics. [Link]

  • Agilent Technologies. (2009). Semi-Volatile Organic Compounds Analysis using an Agilent J&W DB-5ms Ultra Inert Column. Retrieved from [Link]

  • Agilent Technologies. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). p-Fluoroethylbenzene. NIST Chemistry WebBook. Retrieved from [Link]

  • ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]

  • MassBank. (n.d.). fluorobenzene. Retrieved from [Link]

  • LibreTexts. (2020). Mass Spectra of THMs and Fluorobenzene. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • Pereira, L., et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International, 24(10), 524-529. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene: A Protocol for Enhanced Laboratory Safety

As a Senior Application Scientist, I understand that the integrity of your research is matched only by the imperative to maintain a safe and compliant laboratory environment. The proper disposal of reactive chemical inte...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that the integrity of your research is matched only by the imperative to maintain a safe and compliant laboratory environment. The proper disposal of reactive chemical intermediates like 2-(Bromomethyl)-1-ethyl-4-fluorobenzene is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards, empowering your team to handle this compound with confidence and precision.

The molecular structure of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene, featuring a reactive benzylic bromide and a fluorinated aromatic ring, places it firmly in the category of halogenated organic compounds. This classification is the cornerstone of its disposal pathway, as improper handling can lead to hazardous reactions and the generation of toxic environmental pollutants.

Hazard Profile and Chemical Characteristics

Understanding the chemical's nature is the first step in managing its risks. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its hazards can be reliably inferred from structurally analogous chemicals like 4-Bromo-1-(bromomethyl)-2-fluorobenzene and other halogenated aromatic compounds. The primary hazards are significant and demand respect.

The benzylic bromide functional group is a potent lachrymator and alkylating agent, making the compound highly corrosive and irritating upon contact.

Key Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[1][2][3][4]

  • Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Irritation: May cause respiratory irritation.[5]

This profile necessitates stringent handling protocols at every stage, from initial use to final disposal.

Property Value / Information Source
Chemical Name 2-(Bromomethyl)-1-ethyl-4-fluorobenzene-
Functional Groups Benzylic Bromide, Fluorinated Aromatic Ring-
Classification Halogenated Organic Compound[6][7]
Anticipated Hazards Corrosive (Category 1B), Acute Toxicity (Category 4), Skin/Eye Irritant[1][2]
Incompatibilities Strong oxidizing agents, strong bases, acids.[2][8]-
Combustion Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide (HBr), Hydrogen fluoride (HF).[1][9]-

Pre-Disposal Safety and Handling: Your First Line of Defense

Proper disposal begins long before the waste container is filled. It starts with the correct handling of the material during experimentation.

Engineering Controls

All manipulations of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene, including weighing, transferring, and adding to reaction mixtures, must be conducted within a certified chemical fume hood.[2][8] This is non-negotiable. The fume hood provides critical protection against the inhalation of corrosive vapors and potential aerosols.

Personal Protective Equipment (PPE)

A standard lab coat and safety glasses are insufficient. A comprehensive PPE ensemble is mandatory to prevent contact with this corrosive material.[5][10]

PPE Item Specification Rationale
Gloves Nitrile or other chemically resistant gloves (e.g., Viton, Neoprene). Always double-glove.Provides a barrier against a highly corrosive substance that causes severe skin burns.[1][10]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes that can cause severe, potentially irreversible eye damage.[1][4][10]
Body Protection Flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Use a certified respirator if there is any risk of exposure outside of a fume hood.Prevents inhalation of vapors that can cause respiratory tract irritation and damage.[5]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

For Small Spills (inside a fume hood):

  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[1] Use non-sparking tools.[8][9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For Large Spills (or any spill outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EHS) department and emergency services (e.g., 911) immediately.[11] Do not attempt to clean up a large spill yourself.

Waste Segregation and Collection: The Critical Path

The fundamental principle for disposing of 2-(Bromomethyl)-1-ethyl-4-fluorobenzene is its classification as a halogenated organic waste . It must never be mixed with non-halogenated waste streams.[6][11] This segregation is crucial because halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (HBr, HF) produced during combustion.[12]

Step-by-Step Collection Protocol:
  • Select the Correct Container: Obtain a designated "Halogenated Organic Waste" container from your EHS department. This container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste: Halogenated Organics" before the first drop of waste is added.[11]

  • Content Log: Affix a waste accumulation log to the container. Every time waste is added, record the chemical name ("2-(Bromomethyl)-1-ethyl-4-fluorobenzene" and any other components) and the estimated volume or mass.[6] Do not use abbreviations or chemical formulas.[11]

  • Waste Transfer: Carefully transfer the waste into the container inside a fume hood.

  • Secure Closure: Keep the container tightly closed at all times except when actively adding waste.[11] This prevents the release of fugitive emissions.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be in a secondary containment tray to prevent spills.

The following workflow provides a clear decision-making path for proper waste segregation.

G Diagram 1: Waste Characterization & Segregation Workflow start Waste Generated Containing 2-(Bromomethyl)-1-ethyl-4-fluorobenzene is_mixed Is the waste mixed with other chemical streams? start->is_mixed halogenated_check Does the mixture contain ONLY other halogenated compounds (Cl, Br, I, F)? is_mixed->halogenated_check Yes pure_waste Collect in dedicated 'Halogenated Organic Waste' container. is_mixed->pure_waste No halogenated_mixed Collect in 'Halogenated Organic Waste' container. halogenated_check->halogenated_mixed Yes non_halogenated_mixed CRITICAL ERROR DO NOT MIX. Consult EHS Immediately. halogenated_check->non_halogenated_mixed No log_waste Log all components and quantities on the container label. pure_waste->log_waste halogenated_mixed->log_waste store_waste Store container in designated Satellite Accumulation Area. log_waste->store_waste end_point Arrange for pickup by EHS. store_waste->end_point

Caption: Waste segregation decision tree for 2-(Bromomethyl)-1-ethyl-4-fluorobenzene.

Final Disposal Procedure

Laboratory personnel are responsible for the safe collection and labeling of waste. The final treatment and disposal must be handled by trained professionals at a licensed facility.

  • Full Container: Once the waste container is full, or if it has been accumulating for a period defined by your institution (e.g., 6 months), arrange for its removal.

  • EHS Coordination: Contact your EHS department to schedule a pickup of the hazardous waste container.

  • Transportation and Destruction: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and required method for destroying halogenated organic compounds is high-temperature incineration.[6][13] This process ensures the complete destruction of the organic molecule into CO2, water, and the corresponding acid gases (HBr, HF), which are then neutralized in a scrubber system.[12]

Regulatory Imperative

The procedures outlined in this guide are mandated by law. In the United States, the Environmental Protection Agency (EPA) regulates the management and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[14] Halogenated organic compounds are specifically regulated, and failure to comply with these disposal requirements can result in significant penalties for both the institution and the individual researcher.

By adhering to this protocol, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment and maintain regulatory compliance.

References

  • Other Disposal Guidance | I-WASTE DST | US EPA. United States Environmental Protection Agency. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • HAZARDOUS WASTE SEGREGATION Guide. Bucknell University. [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]

  • Guidelines for Halogenated Solvents Degreasing Operations. California Air Resources Board. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Safety Data Sheet - 3-(3-Fluorophenyl)propionic acid. Regulations.gov. [Link]

  • Environmental Fact Sheet, Organobromine. United States Environmental Protection Agency. [Link]

  • Land Disposal Restrictions: Final Rule. Federal Register, Vol. 63, No. 85. [Link]

  • Safety Data Sheet - 2-(Bromomethyl)-4-fluoro-1-methoxybenzene. Angene Chemical. [Link]

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